1,5-Dioxaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dioxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-5-9(6-3-1)10-7-4-8-11-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDTWMHYCLFXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170892 | |
| Record name | 1,5-Dioxaspiro(5.5)undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180-93-8 | |
| Record name | 1,5-Dioxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,5-Dioxaspiro(5.5)undecane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000180938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dioxaspiro[5.5]undecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404935 | |
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| Record name | 1,5-Dioxaspiro(5.5)undecane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIOXASPIRO(5.5)UNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86L54T5GVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,5-Dioxaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dioxaspiro[5.5]undecane is a spirocyclic compound featuring a central quaternary carbon atom shared by two heterocyclic rings. This unique structural motif imparts significant rigidity and three-dimensionality, making it a valuable scaffold in medicinal chemistry and organic synthesis. While the parent compound itself is not known for direct biological activity, its derivatives have shown promise in various therapeutic areas. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and the synthesis of a key derivative, and its applications as a structural motif in drug discovery.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions. Its core structure consists of a cyclohexane (B81311) ring and a 1,3-dioxane (B1201747) ring fused at the C2 position of the dioxane and the C1 position of the cyclohexane. This spiroketal structure is of significant interest due to its presence in numerous natural products and its utility as a versatile building block in the synthesis of more complex molecules[1].
Physical Properties
A summary of the key physical properties of this compound and a notable derivative, 1,5-Dioxaspiro[5.5]undecan-3-one, are presented in Table 1. It is important to note that while some data for the parent compound is available, more extensive experimental data has been reported for its derivatives. For comparison, data for the isomeric 1,7-Dioxaspiro[5.5]undecane is also included.
| Property | This compound | 1,5-Dioxaspiro[5.5]undecan-3-one | 1,7-Dioxaspiro[5.5]undecane |
| Molecular Formula | C₉H₁₆O₂[2] | C₉H₁₄O₃[3] | C₉H₁₆O₂[4][5] |
| Molecular Weight | 156.22 g/mol [2] | 170.21 g/mol | 156.225 g/mol [5] |
| Boiling Point | Not explicitly reported | 82–88 °C at 0.60 mmHg[6] | 192-194 °C at 750 mmHg[4][5] |
| Melting Point | Not explicitly reported | 28–30 °C[6] | Not applicable (liquid at room temp.)[5] |
| Density | Not explicitly reported | Not explicitly reported | 1.02 g/mL[4][5] |
| Solubility | Soluble in organic solvents | Soluble in dichloromethane (B109758) and pentane[6] | Soluble in organic solvents |
| CAS Number | 180-93-8[2] | 36394-75-9 | 180-84-7[4] |
Spectroscopic Data
The structural characterization of this compound and its derivatives is primarily achieved through spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Infrared (IR) Spectroscopy :
-
IR (film, 1,5-Dioxaspiro[5.5]undecan-3-one) ν (cm⁻¹): 2938, 2863, 1751 (C=O), 1448, 1369, 1281, 1162, 1118, 1079, 1028, 922.[3] The strong absorption band around 1751 cm⁻¹ is characteristic of the carbonyl group in the five-membered ring.
-
-
Mass Spectrometry (MS) :
-
HRMS (1,5-Dioxaspiro[5.5]undecan-3-one, M+H)⁺: Calculated for C₉H₁₅O₃: 171.1016, Found: 171.1008.[3]
-
Chemical Reactivity and Stability
The chemical reactivity of this compound is dominated by the spiroketal functionality. Ketal groups are generally stable under neutral and basic conditions, but are susceptible to hydrolysis under acidic conditions to yield the corresponding ketone (cyclohexanone) and diol (1,3-propanediol).
However, the ketal in 1,5-Dioxaspiro[5.5]undecan-3-one has been reported to be significantly more stable to acidic reaction conditions compared to its acyclic diethylketal or acetonide analogues[3]. This enhanced stability is a valuable property in multi-step organic synthesis, allowing for chemical transformations on other parts of the molecule without cleavage of the protecting group. For instance, it has been successfully employed as a nucleophile in palladium-catalyzed enantioselective allylic alkylation and stereoselective aldol (B89426) condensations[3].
Prolonged exposure to the reaction conditions during its synthesis can lead to decomposition by ketal cleavage, evidenced by the presence of cyclohexanone[3].
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its important derivative, this compound-2,4-dione, are provided below.
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from cyclohexanone (B45756) and 1,3-propanediol.
Materials:
-
Cyclohexanone (32 ml, 0.31 mol)
-
1,3-propanediol (33.5 ml, 0.46 mol)
-
Triethyl orthoformate (51.5 ml, 0.31 mol)
-
Zirconium chloride (1.44 g, 6.18 mmol)
-
Dry dichloromethane (950 ml)
-
1N aqueous sodium hydroxide (B78521) solution (1.5 l)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclohexanone in dry dichloromethane, successively add 1,3-propanediol, triethyl orthoformate, and zirconium chloride with stirring.
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.
-
After stirring, add ice-chilled 1N aqueous sodium hydroxide solution to the reaction mixture with stirring.
-
Extract the resulting mixture with dichloromethane.
-
Wash the organic extract with water and dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent in vacuo.
-
Purify the residue by reduced-pressure distillation to afford this compound (cyclohexanone trimethylene ketal)[7].
Synthesis of this compound-2,4-dione
This protocol outlines the synthesis of this compound-2,4-dione, a derivative with applications in the synthesis of bioactive compounds.
Materials:
-
Malonic acid
-
Cyclohexanone
-
Acetic anhydride (B1165640)
-
Sulfuric acid (catalytic amount)
-
Ethanol
Procedure:
-
The synthesis involves a one-pot reaction between malonic acid and cyclohexanone in the presence of acetic anhydride and a catalytic amount of a strong acid like sulfuric acid.
-
The reaction is typically performed at room temperature. Careful control of the addition rate of cyclohexanone is important to manage any exothermic reactions.
-
The reaction proceeds through a Knoevenagel condensation followed by an intramolecular esterification to form the spirocyclic dione.
-
The crude product can be purified by crystallization from a suitable solvent, such as ethanol[8].
Role in Drug Discovery and Development
The this compound scaffold is a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional conformation provides a fixed orientation for appended functional groups, which can lead to high-affinity and selective binding to biological targets[1]. While the parent compound is not reported to have significant biological activity, its derivatives are of great interest.
The introduction of nitrogen atoms into the spirocyclic framework to form diazaspiro[5.5]undecane derivatives has led to the discovery of compounds with a wide range of biological activities, including treatments for obesity, pain, and various central nervous system disorders[9][10]. For example, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as potent antagonists for various receptors[9].
The oxaspirocyclic core is also found in a variety of natural products that exhibit antimicrobial, antitumor, antiviral, and anti-inflammatory activities[11]. This highlights the potential of the this compound skeleton as a starting point for the design and synthesis of novel therapeutic agents.
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound and a key derivative.
Signaling Pathways
Direct involvement of this compound in specific signaling pathways has not been reported in the reviewed literature. Its significance in drug development lies in its use as a rigid scaffold to which pharmacophoric groups are attached. The resulting derivatives then interact with various biological targets. For instance, diazaspiro[5.5]undecane derivatives have been shown to act as antagonists at various G-protein coupled receptors (GPCRs), thereby modulating downstream signaling cascades. The core spirocyclic structure serves to orient the interacting moieties in a conformationally restricted manner, enhancing binding affinity and selectivity. Further research is needed to explore if the parent this compound scaffold itself has any subtle modulatory effects on biological systems.
Conclusion
This compound is a chemically interesting and synthetically valuable molecule. Its stable spiroketal structure and rigid conformational properties make it an attractive scaffold for the development of new chemical entities in the field of drug discovery. While the parent compound is primarily a building block, its derivatives have shown significant biological potential across a range of therapeutic areas. The detailed chemical properties and synthetic protocols provided in this guide will be a valuable resource for researchers and scientists working with this important class of compounds. Further investigations into the biological effects of the core this compound structure may reveal new and unexpected activities.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound | C9H16O2 | CID 9096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,7-Dioxaspiro 5.5 undecane = 97 180-84-7 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 1,5-Dioxaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,5-Dioxaspiro[5.5]undecane, a spirocyclic ketal compound.[1] This molecule serves as a versatile building block in advanced organic synthesis and medicinal chemistry.[1] Spiroketals, such as this compound, are key structural motifs in numerous microbial metabolites and marine toxins.[1][2]
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in synthetic chemistry and drug design, influencing factors such as reaction kinetics, solubility, and bioavailability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [3] |
| Molecular Weight | 156.22 g/mol | [3][4] |
| Boiling Point | 197.9°C at 760 mmHg | [5] |
| Density | 1.02 g/cm³ | [5] |
| Flash Point | 70°C | [5] |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| IUPAC Name | This compound | [3] |
| CAS Number | 180-93-8 | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the ketalization of cyclohexanone (B45756) with 1,3-propanediol. The following protocol is based on established procedures.[4]
Materials:
-
Cyclohexanone (0.31 mol)
-
1,3-Propanediol (0.46 mol)
-
Triethyl orthoformate (0.31 mol)
-
Zirconium chloride (6.18 mmol)
-
Dry dichloromethane (B109758) (950 ml)
-
1N aqueous sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclohexanone in dry dichloromethane, add 1,3-propanediol, triethyl orthoformate, and zirconium chloride with stirring.[4]
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.[4]
-
After stirring, add ice-chilled 1N aqueous sodium hydroxide solution to the reaction mixture with stirring.[4]
-
Extract the resulting mixture with dichloromethane.[4]
-
Wash the extract with water and dry over anhydrous sodium sulfate.[4]
-
After filtration, remove the solvent in vacuo.[4]
-
Purify the residue by reduced-pressure distillation to afford this compound (cyclohexanone trimethylene ketal).[4]
Determination of Physical Properties
Standard laboratory techniques are employed to determine the physical properties of this compound.
-
Boiling Point: Determined by distillation at atmospheric or reduced pressure, measuring the temperature at which the liquid and vapor phases are in equilibrium.
-
Density: Measured using a pycnometer or a digital density meter, which calculates the mass per unit volume of the substance.
-
Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when passing through the liquid sample. This is a characteristic property of a pure compound.
-
Spectroscopy (NMR, IR, Mass Spec): Structural confirmation and purity are assessed using spectroscopic methods. 1H and 13C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively.[1] IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern.[3]
Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of this compound and its derivatives.[1] Analysis of chemical shifts and coupling constants provides detailed insights into the preferred conformations and relative configurations of the spiro system.[1]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of this compound.
References
Elucidation of the Molecular Architecture: A Technical Guide to 1,5-Dioxaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1,5-dioxaspiro[5.5]undecane, a spirocyclic compound of interest in various chemical research domains. This document details the synthetic protocol and provides an in-depth analysis of its spectroscopic characteristics, serving as a vital resource for professionals engaged in organic synthesis, medicinal chemistry, and material science.
Synthesis of this compound
A reliable synthetic route to this compound involves the acid-catalyzed reaction of cyclohexanone (B45756) with 1,3-propanediol (B51772).[1] The following protocol outlines a common procedure for its preparation.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Cyclohexanone
-
1,3-Propanediol
-
Triethyl orthoformate
-
Zirconium chloride (catalyst)
-
1N Sodium hydroxide (B78521) solution (aqueous, ice-chilled)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml), add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.
-
After stirring, add ice-chilled 1N aqueous sodium hydroxide solution (1.5 l) to the reaction mixture with stirring.
-
Extract the mixture with dichloromethane.
-
Wash the organic extract with water and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by reduced-pressure distillation to yield this compound (cyclohexanone trimethylene ketal) (26.8 g, 55% yield).[1]
Synthetic Workflow
Spectroscopic Data and Structural Elucidation
The structural integrity of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to the limited availability of experimental spectra for the parent compound, the following data is based on predictive models and analysis of closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.75 | t | 4H | -O-CH₂- (axial & equatorial) |
| ~ 1.80 | m | 2H | -CH₂- (equatorial, propane-1,3-diyl) |
| ~ 1.55 | m | 6H | Cyclohexane (B81311) methylene (B1212753) groups |
| ~ 1.45 | m | 4H | Cyclohexane methylene groups |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 97.0 | Spirocyclic Carbon (O-C-O) |
| ~ 60.0 | -O-CH₂- |
| ~ 35.0 | Cyclohexane methylene groups |
| ~ 25.0 | Cyclohexane methylene group |
| ~ 23.0 | -CH₂- (propane-1,3-diyl) |
-
Prepare a sample by dissolving approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, ~0.7 mL).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): m/z = 156.1150 (calculated for C₉H₁₆O₂)
-
Major Fragments: The fragmentation pattern is expected to involve the cleavage of the spirocyclic ring system. Key predicted fragments include those resulting from the loss of ethylene (B1197577) (m/z = 128), propylene (B89431) (m/z = 114), and subsequent rearrangements. The base peak is often observed at m/z = 113.[2]
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 156 | [M]⁺ |
| 113 | [M - C₃H₇]⁺ or other rearrangements |
| 99 | Fragmentation of the cyclohexane ring |
| 55 | Alkyl fragments |
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile compound like this.
-
Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2930 - 2850 | Strong | C-H stretch (aliphatic) |
| 1450 - 1470 | Medium | C-H bend (methylene) |
| 1150 - 1050 | Strong | C-O stretch (ether, characteristic of the acetal) |
-
Ensure the sample is pure and free of solvent.
-
For a liquid sample, a small drop can be placed between two KBr or NaCl plates. For a solid, a KBr pellet or a thin film on a salt plate can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.
Logical Workflow for Structural Elucidation
The process of confirming the structure of this compound follows a logical progression from synthesis to spectroscopic analysis.
This comprehensive guide provides the necessary details for the synthesis and structural characterization of this compound. The presented protocols and data are intended to support researchers in their endeavors within the fields of chemical synthesis and analysis.
References
An In-Depth Technical Guide to 1,5-Dioxaspiro[5.5]undecane
CAS Number: 180-93-8
This technical guide provides a comprehensive overview of 1,5-Dioxaspiro[5.5]undecane, a spirocyclic ketal that serves as a versatile building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.
Chemical Properties and Data
This compound is a heterocyclic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1] It is also known by other names such as cyclohexanone (B45756) cyclic trimethylene acetal.[1] A summary of its key computed chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 180-93-8 | PubChem[1] |
| XLogP3-AA (LogP) | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 156.115029749 | PubChem[1] |
| Monoisotopic Mass | 156.115029749 | PubChem[1] |
| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 120 | PubChem[1] |
Synthesis and Experimental Protocols
While detailed experimental protocols for the synthesis of the parent this compound are available, a well-documented procedure exists for its functionalized derivative, 1,5-Dioxaspiro[5.5]undecan-3-one. This synthesis is presented here as a representative example of forming the dioxaspiro[5.5]undecane core.
Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one
A detailed protocol for the preparation of 1,5-Dioxaspiro[5.5]undecan-3-one has been published in Organic Syntheses. The procedure involves the reaction of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane with sodium periodate (B1199274).
Materials:
-
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane
-
Deionized water
-
Sodium periodate (NaIO₄)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Experimental Procedure:
-
A suspension of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice-water bath.
-
A solution of sodium periodate and potassium phosphate monobasic in water is added dropwise to the cooled suspension over a period of 1.5 hours, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 4.5 hours.
-
The reaction is then warmed to room temperature and stirred for another 18 hours.
-
The reaction mixture is extracted multiple times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1,5-dioxaspiro[5.5]undecan-3-one as a pale yellow oil.
For complete, detailed instructions and safety precautions, refer to the original publication in Organic Syntheses, 2016, 93, 210-227.
General Spectroscopic Analysis Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, with chemical shifts reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, an Attenuated Total Reflectance (ATR) accessory is typically used. The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS): A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile). The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to obtain the mass spectrum.
Spectroscopic Data
Spectroscopic data for this compound is available from public databases.
| Spectroscopy Type | Data Highlights | Source |
| ¹³C NMR | Spectra available | PubChem[1] |
| GC-MS | NIST Number: 139287, Top Peak (m/z): 113 | PubChem[1] |
| Vapor Phase IR | Spectra available | PubChem[1] |
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield specific information on the biological activity or the involvement of this compound in any signaling pathways. While the broader class of spiro[5.5]undecane derivatives has been investigated for various therapeutic applications, including anticancer and central nervous system activity, these studies have primarily focused on nitrogen-containing analogues such as diazaspiro[5.5]undecanes.
The isomeric compound, 1,7-dioxaspiro[5.5]undecane, is a known insect pheromone, particularly for the olive fruit fly (Bactrocera oleae), where it plays a role in chemical communication and mating behavior.[2] However, this biological function is specific to the 1,7-isomer and cannot be directly attributed to this compound.
Further research is required to determine the biological profile of this compound. A general workflow for such an investigation is outlined below.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.
Caption: Synthetic workflow for a this compound derivative.
Biological Activity Screening Workflow
This diagram outlines a general process for evaluating the biological activity of a novel compound like this compound.
Caption: General workflow for biological activity screening of a chemical compound.
References
An In-depth Technical Guide to 1,5-Dioxaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dioxaspiro[5.5]undecane is a spiroketal, a class of organic compounds characterized by a spirocyclic structure containing two rings connected by a single carbon atom, which is part of two ether linkages. This structural motif is of significant interest in medicinal chemistry and natural product synthesis due to its presence in a variety of biologically active molecules. The rigid conformational nature of the spiroketal scaffold makes it an attractive building block for the design of novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of the molecular properties, synthesis, and a representative experimental workflow for this compound.
Molecular Properties and Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and drug design, influencing factors such as solubility, reactivity, and pharmacokinetic properties of its derivatives.
| Property | Value | Reference |
| Molecular Weight | 156.22 g/mol | [1][2] |
| Molecular Formula | C₉H₁₆O₂ | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 180-93-8 | [2] |
| Canonical SMILES | C1CCC2(CC1)OCCCO2 | [2] |
| InChI Key | LSDTWMHYCLFXBZ-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of cyclohexanone (B45756) with 1,3-propanediol (B51772). This reaction, a ketalization, forms the characteristic spirocyclic system. Below is a detailed experimental protocol adapted from established synthetic methods for spiroketals.
Objective: To synthesize this compound from cyclohexanone and 1,3-propanediol.
Materials:
-
Cyclohexanone
-
1,3-Propanediol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst
-
Toluene (B28343) or a similar aprotic solvent capable of forming an azeotrope with water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), 1,3-propanediol (1.1-1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq). Add a sufficient volume of toluene to suspend the reactants.
-
Reaction Execution: The reaction mixture is heated to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (cyclohexanone) is consumed.
-
Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
Spiroketals are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. The rigid three-dimensional structure of this compound provides a fixed orientation for appended functional groups, which can lead to high-affinity and selective interactions with proteins. While this compound itself is a building block, its derivatives have been explored in the development of novel therapeutic agents. The core can be functionalized to create libraries of compounds for screening against various diseases. For instance, the introduction of substituents on the cyclohexane (B81311) or dioxane rings can modulate the biological activity and pharmacokinetic properties of the resulting molecules. The development of synthetic methodologies for the stereoselective synthesis of substituted spiroketals is an active area of research, aiming to provide access to a wider range of structurally diverse compounds for drug discovery.
References
An In-depth Technical Guide to 1,5-Dioxaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dioxaspiro[5.5]undecane, a spirocyclic ketal, is a key structural motif and a versatile building block in the realms of organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents and chiral ligands for asymmetric catalysis.[1] The spiroketal moiety is prevalent in a wide array of natural products, including microbial metabolites and marine toxins, highlighting its significance in biological systems.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its derivatives is crucial for its application in synthesis and drug design. The following tables summarize key quantitative data for the parent compound and a common derivative. For comparison, data for the isomeric 1,7-dioxaspiro[5.5]undecane is also provided.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,7-Dioxaspiro[5.5]undecane | 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane |
| CAS Number | 180-93-8[2] | 180-84-7[3] | 707-29-9[4][5] |
| Molecular Formula | C₉H₁₆O₂[2] | C₉H₁₆O₂[3] | C₁₁H₂₀O₂[4][5] |
| Molecular Weight | 156.22 g/mol [2] | 156.225 g/mol [3] | 184.28 g/mol [4] |
| Boiling Point | Not available | 192-194 °C (750 mmHg)[3] | 110.0-110.5 °C (19-20 Torr) |
| Density | Not available | 1.02 g/mL[3] | 0.98 ± 0.1 g/cm³ (Predicted) |
| Refractive Index | Not available | n20/D 1.464[3] | Not available |
| LogP (octanol/water) | 1.8 (Computed)[2] | 2.08370 | 2.644 (est) |
Table 2: Spectroscopic Data for this compound Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| 1,5-Dioxaspiro[5.5]undecan-3-one | 1.40–1.49 (m, 2H), 1.55–1.64 (m, 4H), 1.70–1.77 (m, 4H), 4.18 (s, 4H)[6] | 22.8, 25.2, 32.5, 66.5, 99.8, 208.0[6] | HRMS [M+H]⁺: calcd 171.1016, found 171.1008[6] |
| 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane | 1.36–1.45 (m, 2H), 1.45–1.60 (m, 4H), 1.68–1.81 (m, 4H), 2.01 (bs, 2H), 2.04 (bs, 1H), 3.48 (s, 2H), 3.52 (d, J = 11.9 Hz, 2H), 3.79 (d, J = 11.9 Hz, 2H)[6] | 22.6, 25.7, 31.1, 33.8, 50.5, 64.7, 66.4, 98.6[6] | HRMS [M+H]⁺: calcd 202.1438, found 202.1431[6] |
Experimental Protocols
The synthesis of this compound and its derivatives is well-established in the literature. Below are detailed methodologies for key synthetic transformations.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the acid-catalyzed ketalization of cyclohexanone (B45756) with 1,3-propanediol (B51772).
Protocol:
-
To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (B109758) (950 ml), successively add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.[7]
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.[7]
-
After stirring, add ice-chilled 1N aqueous sodium hydroxide (B78521) solution (1.5 l) to the reaction mixture with stirring.[7]
-
Extract the resulting mixture with dichloromethane.[7]
-
Wash the organic extract with water and dry over anhydrous sodium sulfate.[7]
-
After filtration, remove the solvent in vacuo.[7]
-
Purify the residue by reduced-pressure distillation to afford this compound (cyclohexanone trimethylene ketal) (26.8 g, yield: 55%).[7]
Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one
This protocol describes the synthesis of a functionalized derivative, 1,5-Dioxaspiro[5.5]undecan-3-one, which serves as a versatile intermediate for further chemical modifications. The synthesis starts from 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.
Protocol:
-
Add 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (31.4 g, 156 mmol, 1.00 equiv) to a 2-L three-necked, round-bottomed flask equipped with a magnetic stirrer and suspend it in water (520 mL).[8]
-
Fit the flask with an addition funnel, a thermometer, and a septum.[8]
-
Cool the suspension in an ice-water bath.
-
In a separate flask, dissolve sodium periodate (B1199274) (NaIO₄) in water and add it to the reaction mixture via the addition funnel while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved through column chromatography on silica (B1680970) gel. Note that distillation may lead to decomposition.[8]
Applications in Drug Development
The rigid spirocyclic scaffold of this compound is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for a variety of biological targets.[9] Spirocycles are increasingly being incorporated into drug candidates due to their ability to provide three-dimensional diversity, which can lead to improved potency, selectivity, and pharmacokinetic properties.[9][10]
A notable example of a drug class where spiroketal-like structures are pivotal is the soluble epoxide hydrolase (sEH) inhibitors. Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent sEH inhibitors and are being investigated as orally active drug candidates for the treatment of chronic kidney diseases.[11] The inhibition of sEH is a promising therapeutic strategy for various cardiovascular and inflammatory diseases.
The general workflow for the discovery of such inhibitors often involves the following logical steps:
Synthetic Workflow and Logical Relationships
The synthesis of functionalized this compound derivatives often follows a logical progression from readily available starting materials. The following diagram illustrates a typical synthetic workflow.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound | C9H16O2 | CID 9096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound, 3,3-dimethyl- (CAS 707-29-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound, 3,3-dimethyl- [webbook.nist.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1,5-Dioxaspiro[5.5]undecane from Cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,5-Dioxaspiro[5.5]undecane, a valuable spiroketal, from the starting material cyclohexanone (B45756). This document details the core chemical transformation, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical sciences.
Core Synthesis Pathway: Ketalization
The primary route for the synthesis of this compound from cyclohexanone is through an acid-catalyzed ketalization reaction with 1,3-propanediol (B51772). This reaction, also known as acetal (B89532) formation, involves the protection of the ketone group of cyclohexanone by the diol, forming a cyclic ketal. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.
The general mechanism for this acid-catalyzed reaction involves the protonation of the carbonyl oxygen of cyclohexanone, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of 1,3-propanediol. Subsequent proton transfer and elimination of a water molecule lead to the formation of an oxonium ion, which is then attacked intramolecularly by the second hydroxyl group of the diol. Deprotonation of the resulting intermediate yields the final spiroketal product, this compound.[1][2][3]
Reaction Mechanism
Caption: Acid-catalyzed mechanism for the formation of this compound.
Experimental Protocols and Quantitative Data
Several methodologies have been reported for the synthesis of this compound and related ketals. The choice of catalyst, solvent, and reaction conditions significantly impacts the reaction efficiency and yield.
Zirconium Chloride Catalyzed Synthesis
A specific and effective method for the synthesis of this compound utilizes zirconium chloride as a catalyst in the presence of triethyl orthoformate, which acts as a dehydrating agent to drive the reaction to completion.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol:
To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml), 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) are added successively with stirring.[4] The resulting mixture is stirred at room temperature under a nitrogen atmosphere for 1 hour.[4] Following the reaction, ice-chilled 1N aqueous sodium hydroxide (B78521) solution (1.5 l) is added to the reaction mixture. The product is then extracted with dichloromethane, and the organic layer is washed with water and dried over anhydrous sodium sulfate.[4] After filtration and removal of the solvent under reduced pressure, the crude product is purified by distillation to yield this compound.[4]
Quantitative Data Summary:
| Reactant/Reagent | Molar Ratio (to Cyclohexanone) | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Cyclohexanone | 1.0 | Zirconium Chloride (0.02 eq) | Dichloromethane | Room Temp. | 1 | 55 | [4] |
| 1,3-Propanediol | 1.5 | [4] | |||||
| Triethyl Orthoformate | 1.0 | [4] |
Alternative Catalytic Systems
Research into ketalization reactions has explored various catalysts to improve yields, reduce reaction times, and employ more environmentally benign conditions. While not all examples are specific to this compound, they provide valuable insights for optimization.
| Catalyst | Substrates | Key Findings | Reference |
| H4SiW12O40/PAn | Cyclohexanone & 1,2-Propanediol | Yields over 96.5% with a molar ratio of 1:1.4 (ketone:diol) and 1.0% catalyst loading for 40 minutes. | [5] |
| Brønsted Acidic Ionic Liquids (BAILs) | Cyclohexanone & Glycol | Considered environmentally friendly and highly efficient, suggested to replace mineral and solid acids. | [6] |
| Co(NO3)2 | Cyclohexanone & Propane-1,2-diol | An efficient catalytic system for ketalization under mild, solvent-free conditions. | [7] |
Conclusion
The synthesis of this compound from cyclohexanone is a well-established process, primarily achieved through acid-catalyzed ketalization with 1,3-propanediol. The use of zirconium chloride as a catalyst in the presence of a dehydrating agent provides a reliable method with a moderate yield. For professionals in drug development and chemical research, the optimization of this synthesis can be explored through the investigation of alternative catalytic systems, such as heteropolyacids or ionic liquids, which have shown high efficiency in similar transformations. The detailed protocols and comparative data presented in this guide serve as a foundational resource for the synthesis and further investigation of this important spiroketal.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved Provide a mechanism for the acid catalyzed protection | Chegg.com [chegg.com]
- 3. Solved a) Cycohexanone reacts with 1,3-propanediol under | Chegg.com [chegg.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 1,5-Dioxaspiro[5.5]undecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dioxaspiro[5.5]undecane and its derivatives. The information is presented to support research, development, and quality control activities involving this spiroketal scaffold.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a closely related derivative, 1,5-Dioxaspiro[5.5]undecan-3-one.
This compound
Table 1: ¹H NMR Data (Estimated)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| -O-CH₂-CH₂-CH₂-O- | ~3.7 | t |
| -O-CH₂-CH₂-CH₂-O- | ~1.8 | p |
| Cyclohexane CH₂ | ~1.5-1.6 | m |
Table 2: ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| Spiro Carbon | ~98 |
| -O-C H₂- | ~60 |
| -O-CH₂-C H₂-CH₂-O- | ~20 |
| Cyclohexane C2/C6 | ~35 |
| Cyclohexane C3/C5 | ~24 |
| Cyclohexane C4 | ~26 |
Note: Data sourced from publicly available spectral databases.
Table 3: IR and Mass Spectrometry Data
| Technique | Key Peaks/Values |
| IR (Vapor Phase) | C-O stretching, C-H stretching |
| Mass Spec. (GC-MS) | Molecular Ion (M⁺): m/z 156. Key fragments: m/z 113, 55, 41.[1] |
1,5-Dioxaspiro[5.5]undecan-3-one
Table 4: ¹H and ¹³C NMR Data for 1,5-Dioxaspiro[5.5]undecan-3-one
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 1.40–1.49 (m, 2H), 1.55–1.64 (m, 4H), 1.70–1.77 (m, 4H), 4.18 (s, 4H) |
| ¹³C NMR | 22.8, 25.2, 32.5, 66.5, 99.8, 208.0 |
Table 5: IR and HRMS Data for 1,5-Dioxaspiro[5.5]undecan-3-one
| Technique | Values |
| IR (film, cm⁻¹) | 2938, 2863, 1751, 1448, 1435, 1425, 1369, 1338, 1281, 1264, 1239, 1201, 1162, 1146, 1118, 1079, 1058, 1028, 922, 847, 825 |
| HRMS (ESI) | Calculated for C₉H₁₅O₃ [M+H]⁺: 171.1016, Found: 171.1008 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following are protocols for the synthesis and spectroscopic analysis of the title compound and its derivative.
Synthesis of this compound
This procedure outlines the formation of the spiroketal from cyclohexanone (B45756) and 1,3-propanediol (B51772).
Materials:
-
Cyclohexanone
-
1,3-Propanediol
-
Triethyl orthoformate
-
Zirconium chloride
-
1N Sodium hydroxide (B78521) solution (ice-chilled)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml), successively add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.
-
After stirring, add ice-chilled 1N aqueous sodium hydroxide solution (1.5 l) to the reaction mixture with stirring.
-
Extract the mixture with dichloromethane.
-
Wash the organic extract with water and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by reduced-pressure distillation to afford this compound.
Spectroscopic Characterization of 1,5-Dioxaspiro[5.5]undecan-3-one
The following protocols were used for the characterization of 1,5-Dioxaspiro[5.5]undecan-3-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Procedure: Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) on a thin film of the sample.
-
Range: Data collected over the standard mid-IR range.
High-Resolution Mass Spectrometry (HRMS):
-
Ionization: Electrospray Ionization (ESI)
-
Analysis: Data acquired in positive ion mode to detect the [M+H]⁺ ion.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 1,5-Dioxaspiro[5.5]undecane Derivatives
This technical guide provides a comprehensive overview of the synthesis and crystal structure analysis of 1,5-Dioxaspiro[5.5]undecane derivatives, with a focus on methodological details and data presentation for researchers, scientists, and professionals in drug development. The spiroketal motif, a key feature of this compound, is a privileged scaffold in many natural products and pharmacologically active compounds.[1][2][3] Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established routes. A common method involves the acid-catalyzed reaction of a ketone with a diol. For the parent compound, cyclohexanone (B45756) is reacted with 1,3-propanediol.[4] Derivatives, such as the this compound-2,4-dione, can be synthesized via a one-pot reaction between cyclohexanone and malonic acid, typically in the presence of acetic anhydride (B1165640) and a catalytic amount of a strong acid.[5]
Experimental Protocol: Synthesis of 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
This protocol is adapted from a reported synthesis of a substituted derivative.[6]
Materials:
-
This compound-2,4-dione
-
Ethanol
-
Piperidine (B6355638) (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound-2,4-dione (1 equivalent) in ethanol.
-
Add 3,4-dimethylbenzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details.[3][7][8][9]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a general procedure for the determination of a crystal structure.
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is selected under a microscope.[7] The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[2]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), collects a series of diffraction images as the crystal is rotated.[3]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various factors such as absorption.[7]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[7] This model is then refined against the experimental data to improve the fit, typically by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Crystallographic Data of this compound Derivatives
The following tables summarize the crystallographic data for several derivatives of this compound-2,4-dione.
Table 1: Crystal Data and Structure Refinement for Selected this compound-2,4-dione Derivatives.
| Parameter | 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione[6] | 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (1)[6] | 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (2)[6] |
| Chemical Formula | C₁₈H₂₀O₄ | C₂₀H₂₂O₇ | C₂₀H₂₂O₇ |
| Formula Weight | 300.34 | 374.38 | 374.38 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | Cc | Pna2₁ | P-1 |
| a (Å) | 27.437(6) | 10.182(2) | 8.7807(18) |
| b (Å) | 11.471(2) | 11.828(2) | 9.4383(19) |
| c (Å) | 21.196(4) | 14.356(3) | 11.450(2) |
| α (°) | 90 | 90 | 98.64(3) |
| β (°) | 109.85(3) | 90 | 103.28(3) |
| γ (°) | 90 | 90 | 99.44(3) |
| Volume (ų) | 6275(2) | 1729.0(6) | 893.4(3) |
| Z | 16 | 4 | 2 |
| Calculated Density (g/cm³) | 1.271 | - | - |
| Absorption Coefficient (mm⁻¹) | 0.089 | - | - |
| F(000) | 2556 | - | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound derivatives.
Caption: Experimental workflow from synthesis to crystal structure determination.
Conformational Analysis of the this compound Ring System
The this compound core can exist in different conformations. The cyclohexane (B81311) ring typically adopts a chair conformation, while the 1,3-dioxane (B1201747) ring can exist in a chair or a twisted-boat conformation. The relative stability of these conformers is influenced by steric and stereoelectronic effects, such as the anomeric effect.[1]
Caption: Conformational equilibrium of the this compound ring system.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. scribd.com [scribd.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. creative-biostructure.com [creative-biostructure.com]
In-Depth Technical Guide to Stereoisomerism in 1,5-Dioxaspiro[5.5]undecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical intricacies of 1,5-dioxaspiro[5.5]undecane derivatives. This class of spiroketals is a recurring motif in numerous natural products and has garnered significant interest in medicinal chemistry and drug development due to its rigid conformational nature and potential for diverse biological activities. This document details the fundamental principles of stereoisomerism in this scaffold, methods for stereoselective synthesis, protocols for separation and characterization of stereoisomers, and their potential applications in drug discovery.
Core Concepts of Stereoisomerism in this compound Systems
The this compound core, while achiral in its unsubstituted form, gives rise to a rich stereochemical landscape upon substitution. The primary sources of stereoisomerism in these derivatives are the spiro center, and the introduction of additional stereocenters on either the cyclohexane (B81311) or the 1,3-dioxane (B1201747) ring.
1.1. Chirality at the Spiro Center: The spiro carbon atom (C6) is the defining feature of this class of molecules. When the substitution pattern on the two rings breaks the plane of symmetry of the molecule, the spiro center itself can become a stereocenter, leading to the existence of enantiomers. This is a form of axial or helical chirality, arising from the non-planar arrangement of the two rings.
1.2. Diastereomerism: The introduction of one or more substituents on the rings can create additional stereocenters. For instance, a substituent at the C9 position can lead to one independent diastereomer, which exists as a pair of enantiomers. However, substitution at the C7 or C8 positions can result in two independent diastereomers, each being a pair of enantiomers. The interplay between the configuration at the spiro center and the configurations of the substituents on the rings dictates the overall number of possible stereoisomers.
1.3. Conformational Isomerism and the Anomeric Effect: The stereochemical analysis of this compound derivatives is further complicated by conformational isomerism. Both six-membered rings can adopt chair, boat, or twist-boat conformations. The stability of these conformers is significantly influenced by stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 or C4 of the 1,3-dioxane ring, and C6, the spiro center) to occupy an axial position. This is due to a stabilizing hyperconjugative interaction between a lone pair of an endocyclic oxygen atom and the antibonding orbital (σ*) of the C-substituent bond.
Stereoselective Synthesis Strategies
The synthesis of stereochemically pure this compound derivatives is a key challenge. Several strategies have been developed to control the stereochemical outcome of the spiroketalization reaction.
2.1. Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as carbohydrates or terpenes, to construct the spiroketal framework. The inherent chirality of the starting material directs the stereochemistry of the newly formed stereocenters.
2.2. Asymmetric Catalysis: The use of chiral catalysts, such as chiral acids or organocatalysts, can promote the enantioselective or diastereoselective formation of the spiroketal. For instance, bifunctional aminothiourea catalysts have been shown to mediate intramolecular hemiacetalization/oxy-Michael addition cascades to afford chiral spiroketals with high enantioselectivity.
2.3. Substrate-Controlled Synthesis: In this strategy, existing stereocenters in the acyclic precursor guide the stereochemical course of the spirocyclization reaction. This is often governed by thermodynamic control, where the most stable diastereomer is the major product.
Separation and Characterization of Stereoisomers
The isolation and characterization of individual stereoisomers are crucial for understanding their distinct physical, chemical, and biological properties.
3.1. Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most powerful and widely used technique for the separation of enantiomers and diastereomers of this compound derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective.
3.2. Spectroscopic and Crystallographic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, particularly 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the relative stereochemistry of substituents on the rings and the conformational preferences of the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a chiral molecule.
Quantitative Data of this compound Derivatives and Analogues
Due to the vast number of possible derivatives, a comprehensive table of all stereoisomers is not feasible. The following tables provide representative physical and biological data for the parent compound and some substituted derivatives to illustrate the impact of stereochemistry. Note: Data for closely related spiroketal systems are included where specific data for this compound derivatives is not available in the literature, and are denoted with an asterisk ().*
Table 1: Physical Properties of this compound and Selected Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Refractive Index (n20/D) |
| This compound | C₉H₁₆O₂ | 156.22 | Liquid | 193 (at 750 mmHg) | 1.464 |
| 3-Hydroxy-1,5-dioxaspiro[5.5]undecane | C₉H₁₆O₃ | 172.22 | - | - | - |
| 3,3,9-Trimethyl-1,5-dioxaspiro[5.5]undecane | C₁₂H₂₂O₂ | 198.30 | - | - | - |
| 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one | C₁₁H₁₈O₃ | 198.26 | - | - | - |
Table 2: Biological Activity of a Chiral 1-Oxa-4,9-diazaspiro[5.5]undecane Analogue
| Compound | Target | Biological Activity (IC₅₀) | Therapeutic Area |
| 1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea | Soluble Epoxide Hydrolase (sEH) | Highly potent inhibition | Chronic Kidney Disease |
Experimental Protocols
5.1. Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one
This protocol describes the synthesis of a key intermediate that can be used in stereoselective reactions.
Procedure:
-
Step A: Synthesis of 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane: A 1-L single-necked, round-bottomed flask is charged with anhydrous N,N-dimethylformamide (DMF, 365 mL). Tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) is added, followed by 1,1-dimethoxycyclohexane (B1328912) (50 mL, 329 mmol) and para-toluenesulfonic acid monohydrate (1.63 g, 8.57 mmol). The mixture is stirred for 18 hours at ambient temperature. The volatiles are removed under high vacuum. The residue is triturated with diethyl ether (700 mL) to precipitate a white solid, which is collected by filtration. The filtrate is concentrated, and the residue is combined with the collected solid. Triethylamine (18.0 mL, 129 mmol) is added, and the suspension is stirred for 24 hours. The solid is filtered off, and the filtrate is concentrated to yield 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.
-
Step B: Oxidative Cleavage to 1,5-Dioxaspiro[5.5]undecan-3-one: 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (30.0 g, 148 mmol) is dissolved in deionized water (492 mL) in a 2-L flask and cooled to 0 °C. A solution of potassium dihydrogen phosphate (B84403) (24.1 g, 177 mmol) in deionized water (177 mL) is added. A solution of sodium periodate (B1199274) (37.8 g, 177 mmol) in deionized water (354 mL) is added dropwise over 1 hour. The reaction is stirred for an additional 2 hours at 0 °C and then for 1 hour at ambient temperature. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (100 mL). The aqueous layer is extracted with dichloromethane (B109758) (12 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1,5-dioxaspiro[5.5]undecan-3-one.
5.2. Chiral Separation of a Representative Spiroketal Derivative by HPLC
This protocol provides a general guideline for the chiral separation of spiroketal derivatives. Optimization for specific compounds is necessary.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, for example, a Chiralpak AD-3 or Chiralcel OD-3 column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase separations. For reversed-phase separations, a mixture of acetonitrile (B52724) and water or a buffer can be employed. The exact ratio needs to be optimized for the specific analyte.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
Procedure: A solution of the racemic spiroketal derivative is prepared in a suitable solvent and injected onto the column. The mobile phase composition is adjusted to achieve baseline separation of the enantiomers or diastereomers. The retention times and peak areas of the separated isomers are recorded.
Visualizations
Signaling Pathway
Caption: Inhibition of the sEH pathway by a this compound derivative.
Experimental Workflow
Caption: A typical workflow for the synthesis, separation, and analysis of stereoisomers.
Logical Relationships
Caption: Factors governing the stereochemical outcome in spiroketal synthesis.
Conclusion
The stereoisomerism of this compound derivatives presents both a challenge and an opportunity in the field of drug discovery. The rigid spiroketal framework provides a unique three-dimensional scaffold for the design of novel therapeutic agents. A thorough understanding of the principles of stereoisomerism, coupled with advanced synthetic and analytical techniques, is essential for harnessing the full potential of this versatile class of molecules. The ability to synthesize and evaluate stereochemically pure compounds will undoubtedly pave the way for the discovery of new drugs with improved efficacy and safety profiles.
Helical Chirality of the 1,5-Dioxaspiro[5.5]undecane Skeleton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-dioxaspiro[5.5]undecane skeleton is a core structural motif found in a variety of natural products and pharmacologically active compounds. Its spirocyclic nature imparts a rigid three-dimensional conformation, and the potential for helical chirality makes it a compelling scaffold for the design of stereospecific molecular entities. This technical guide provides an in-depth exploration of the helical chirality of the this compound core, covering its stereochemical principles, synthetic strategies for accessing enantiopure forms, and analytical techniques for chiroptical characterization. While specific quantitative chiroptical data for the unsubstituted parent compound is limited in publicly accessible literature, this guide draws upon data from closely related analogs and established methodologies for spiroketal chemistry to provide a comprehensive framework for researchers.
Introduction to Spiroketal Chirality
Spiroketals, such as this compound, are characterized by a central spiro atom, which is a carbon atom common to two rings. The stereochemistry at this spirocenter is of paramount importance as it dictates the overall three-dimensional shape of the molecule. The chirality in these systems is often not due to a traditional chiral center with four different substituents but arises from the helical arrangement of the two rings, a form of axial or helical chirality.
The conformation and stereochemical stability of spiroketals are significantly influenced by the anomeric effect. This stereoelectronic effect involves the delocalization of a lone pair of electrons from an oxygen atom into an adjacent anti-periplanar σ* orbital of a C-O bond. In this compound, the double anomeric effect, where each ether oxygen's lone pair interacts with the antibonding orbital of the other C-O bond, stabilizes a specific conformation, typically a rigid chair-chair arrangement. This conformational lock is crucial for the manifestation of its helical chirality.
Synthesis of Chiral this compound Scaffolds
The synthesis of enantiomerically enriched spiroketals can be approached through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. While a specific enantioselective synthesis for the unsubstituted this compound is not extensively documented, the principles can be applied from the synthesis of substituted analogs.
A general approach involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. To induce chirality, the synthesis can be modified to proceed via a kinetically controlled spirocyclization, often mediated by chiral catalysts.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture of the spiroketal into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.
Experimental Protocols
Synthesis of Racemic this compound
A common method for the synthesis of the racemic this compound skeleton involves the ketalization of cyclohexanone (B45756) with 1,3-propanediol.
Materials:
-
Cyclohexanone
-
1,3-propanediol
-
Triethyl orthoformate
-
Zirconium chloride (catalyst)
-
Dichloromethane (solvent)
-
1N Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclohexanone in dry dichloromethane, add 1,3-propanediol, triethyl orthoformate, and a catalytic amount of zirconium chloride.
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 1 hour.
-
Quench the reaction by adding ice-chilled 1N aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by distillation to obtain this compound.[1]
General Protocol for Chiral HPLC Resolution
The following is a generalized protocol for the analytical-scale chiral resolution of a spiroketal like this compound. The optimal conditions, including the choice of chiral stationary phase and mobile phase composition, need to be determined empirically.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).
Procedure:
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A common starting point for normal phase chromatography is a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as spiroketals may have weak chromophores).
-
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Analysis: Monitor the chromatogram for the separation of two peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Chiroptical Properties and Data
The chiroptical properties of a molecule, such as its optical rotation and circular dichroism, provide definitive proof of its chirality and can be used to determine the absolute configuration.
Optical Rotation
Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a pure enantiomer. While the specific rotation for the enantiomers of the parent this compound is not readily found in the literature, data for closely related spiroketals demonstrate the principle. For example, the enantiomers of the olive fly pheromone, 1,7-dioxaspiro[5.5]undecane, exhibit distinct optical rotations.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides more detailed stereochemical information than optical rotation and can be used to assign the absolute configuration by comparison with theoretical calculations.
Quantitative Data Summary (Hypothetical for Parent Compound, based on Analogs)
Since specific quantitative data for the parent this compound is not available, the following table is presented as an illustrative example of the type of data that would be collected for its enantiomers.
| Property | (+)-Enantiomer | (-)-Enantiomer |
| Specific Rotation ([α]D) | > 0° | < 0° |
| Circular Dichroism (λmax) | Positive Cotton Effect | Negative Cotton Effect |
| Elution Order (Chiral HPLC) | Varies with CSP | Varies with CSP |
Signaling Pathways and Biological Relevance
While the this compound skeleton is a privileged scaffold in medicinal chemistry, specific signaling pathways directly modulated by its helical chirality are not extensively detailed in the literature for the parent compound. However, the importance of stereochemistry in drug-receptor interactions is a fundamental principle in pharmacology. The rigid, well-defined three-dimensional structure of a single enantiomer of a this compound derivative can lead to highly specific and potent interactions with biological targets, such as enzymes and receptors. For instance, nitrogen-containing analogs, like 1,9-diazaspiro[5.5]undecanes, have been investigated for their potential in treating various disorders, and their activity is expected to be stereospecific.[2]
Visualizations
Diagrams of Key Concepts and Workflows
Caption: Conceptual representation of the M (Minus) and P (Plus) helical enantiomers of a spiroketal.
Caption: Synthetic strategies for obtaining enantiomerically pure this compound.
Caption: A typical workflow for the analysis and characterization of chiral spiroketals.
Conclusion
The this compound skeleton possesses inherent helical chirality due to its rigid spirocyclic structure, which is conformationally locked by the anomeric effect. While the synthesis of the racemic form is straightforward, accessing enantiopure forms requires specialized techniques such as asymmetric synthesis or chiral resolution. The characterization of these enantiomers relies on chiroptical methods like polarimetry and circular dichroism spectroscopy, with chiral HPLC being an indispensable tool for determining enantiomeric purity. Although specific biological targets for the parent compound's enantiomers are not yet fully elucidated, the principles of stereospecificity in drug action suggest that the helical chirality of this scaffold holds significant potential for the development of novel, highly selective therapeutic agents. Further research into the enantioselective synthesis and biological evaluation of this compound and its derivatives is warranted to fully exploit its potential in drug discovery and development.
References
Methodological & Application
Application of 1,5-Dioxaspiro[5.5]undecane in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,5-dioxaspiro[5.5]undecane moiety, a key structural feature in a variety of natural products, serves as a versatile building block and a robust protecting group in complex organic synthesis. Its inherent stability, particularly under acidic conditions where other ketals might falter, makes it an invaluable tool for synthetic chemists. This document provides detailed application notes and experimental protocols for the synthesis of this compound-containing intermediates and their application in the total synthesis of bioactive natural products.
Application Notes
The this compound core is found in several natural products exhibiting significant biological activity. Its rigid spirocyclic system often plays a crucial role in defining the three-dimensional conformation of the molecule, which is essential for its interaction with biological targets.
Key Features and Advantages:
-
Acid Stability: The cyclohexylidene ketal derived from 1,3-propanediol (B51772) is notably more stable to acidic conditions compared to acetonides or diethyl ketals.[1] This stability allows for a broader range of chemical transformations to be performed on other parts of the molecule without premature deprotection.
-
Stereochemical Control: The rigid nature of the spiroketal can influence the stereochemical outcome of reactions at neighboring centers, providing a valuable tool for asymmetric synthesis.
-
Synthetic Handle: Functionalized this compound derivatives, such as 1,5-dioxaspiro[5.5]undecan-3-one, serve as versatile chiral building blocks for the elaboration of complex carbon skeletons.[1]
Applications in Total Synthesis:
The this compound framework is a central feature in the total synthesis of several complex natural products, including:
-
Talaromycin A and B: These mycotoxins, produced by Talaromyces stipitatus, possess a unique bis-spiroketal structure. Their synthesis relies on the stereocontrolled formation of the this compound core.
-
Spirofungin A and B: These antifungal antibiotics feature a 6,6-spiroketal system. Their total synthesis showcases strategies for the diastereoselective construction of this moiety.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct synthesis of the parent this compound ring system.
Reaction Scheme:
Figure 1. Synthesis of this compound.
Materials:
-
Cyclohexanone
-
1,3-Propanediol
-
Triethyl orthoformate
-
Zirconium chloride (ZrCl₄)
-
Dichloromethane (B109758) (DCM), dry
-
1N Sodium hydroxide (B78521) (NaOH) solution, ice-chilled
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure: [2]
-
To a solution of cyclohexanone (32 mL, 0.31 mol) in dry dichloromethane (950 mL) were successively added 1,3-propanediol (33.5 mL, 0.46 mol), triethyl orthoformate (51.5 mL, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.
-
The resulting mixture was stirred at room temperature under a nitrogen atmosphere for 1 hour.
-
After stirring, ice-chilled 1N aqueous sodium hydroxide solution (1.5 L) was added to the reaction mixture with stirring.
-
The mixture was extracted with dichloromethane.
-
The organic extract was washed with water and dried over anhydrous sodium sulfate.
-
After filtration, the solvent was removed in vacuo.
-
The residue was purified by reduced-pressure distillation to afford this compound (cyclohexanone trimethylene ketal).
Quantitative Data:
| Product | Yield | Reference |
| This compound | 55% | [2] |
Protocol 2: Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one
This protocol details the preparation of a functionalized spiroketal, a valuable intermediate for further synthetic transformations.[1]
Reaction Workflow:
Figure 2. Workflow for the synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one.
Step A: 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane [1]
Materials:
-
Tris(hydroxymethyl)aminomethane hydrochloride
-
1,1-Dimethoxycyclohexane
-
para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (Et₃N)
-
Ethyl acetate (B1210297)
Procedure: [1]
-
To a flame-dried 1-L round-bottomed flask under an argon atmosphere, add anhydrous DMF (365 mL).
-
Add tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) in a single portion.
-
Add 1,1-dimethoxycyclohexane (50 mL, 329 mmol) via syringe.
-
Add p-TsOH·H₂O (1.63 g, 8.57 mmol) as a solid.
-
Stir the mixture for 18 hours at ambient temperature.
-
Distill off the volatiles under high vacuum with heating.
-
Triturate the residue with diethyl ether (700 mL) to precipitate a white solid.
-
Filter the suspension and wash the solid.
-
The crude product is treated with triethylamine in ethyl acetate to yield the free amine.
-
The final product is obtained after filtration and concentration.
Step B: 1,5-Dioxaspiro[5.5]undecan-3-one [1]
Materials:
-
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane
-
Sodium periodate (B1199274) (NaIO₄)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Water
-
Dichloromethane
Procedure: [1]
-
Suspend 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (31.4 g, 156 mmol) in water (520 mL) in a 2-L three-necked flask.
-
Cool the suspension to 0 °C in an ice-water bath.
-
In a separate flask, dissolve NaIO₄ (40.0 g, 187 mmol) and KH₂PO₄ (42.5 g, 312 mmol) in water (520 mL).
-
Add the aqueous NaIO₄/KH₂PO₄ solution dropwise to the suspension of the amino-diol ketal over 1 hour, maintaining the internal temperature between 1 and 4 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture for an additional 2 hours at ambient temperature.
-
Extract the aqueous reaction mixture with dichloromethane (12 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo to afford 1,5-dioxaspiro[5.5]undecan-3-one as a pale yellow oil.
Quantitative Data:
| Product | Yield (Step A) | Yield (Step B) | Overall Yield | Reference |
| 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane | 74% | - | - | [1] |
| 1,5-Dioxaspiro[5.5]undecan-3-one | - | 96% | 71% | [1] |
Application in Natural Product Total Synthesis
Case Study 1: Total Synthesis of (-)-Talaromycin A
The total synthesis of (-)-Talaromycin A, a complex mycotoxin, was achieved by Crimmins and O'Mahony. A key feature of this synthesis is the construction of the bis-spiroketal core, where the this compound moiety is a fundamental component. While the full detailed experimental procedures from the primary literature are not fully accessible through the initial search, the synthetic strategy highlights the importance of stereocontrolled formation of the spiroketal ring.
Case Study 2: Asymmetric Total Synthesis of (-)-Spirofungin A and (+)-Spirofungin B
The total synthesis of the antifungal antibiotics Spirofungin A and B was reported by Shimizu and coworkers.[3] This synthesis provides an excellent example of the construction of a substituted this compound system within a complex molecular framework.
Retrosynthetic Analysis of Spirofungin A:
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Convenient Cleavage Reaction of 1-Acylhydantoin to Amide [scirp.org]
- 3. M. T. Crimmins and R. O’Mahony, “A Synthesis of (-)Talaromycin A,” The Journal of Organic Chemistry, Vol. 54, No. 5, 1989, pp. 1157-1161. doi10.1021/jo00266a030 - References - Scientific Research Publishing [scirp.org]
Application Notes and Protocols for 1,5-Dioxaspiro[5.5]undecane Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,5-dioxaspiro[5.5]undecane scaffold is a unique structural motif that has garnered attention in medicinal chemistry due to its presence in various biologically active compounds. This spiroketal system, characterized by two six-membered rings sharing a central carbon atom, provides a rigid three-dimensional framework that can be strategically functionalized to interact with biological targets. These application notes provide an overview of the reported biological activities of this compound derivatives, along with protocols for their synthesis and biological evaluation.
I. Biological Applications and Quantitative Data
While extensive research on the medicinal chemistry applications of this compound derivatives is still emerging, preliminary studies have highlighted their potential as antimicrobial agents.
Antimicrobial Activity
Certain derivatives of this compound-2,4-dione have been reported to exhibit potent antifungal and antibacterial activities.[1] These compounds represent a promising starting point for the development of novel anti-infective agents. The core structure can be readily modified to explore structure-activity relationships (SAR) and optimize potency and selectivity.
Table 1: Summary of Reported Antimicrobial Activity
| Compound Class | Activity Type | Specific Data | Reference |
| This compound-2,4-dione Derivatives | Antifungal, Antibacterial | Potent activity reported, specific MIC values not detailed in available literature. | [1] |
II. Experimental Protocols
A. Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through various established organic chemistry methods. A common approach involves the ketalization of a ketone with a suitable diol.
Protocol 1: Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one
This protocol describes the synthesis of a functionalized this compound derivative, which can serve as a versatile intermediate for further chemical modifications.
Materials:
-
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane
-
Water
-
Other necessary reagents and solvents for subsequent reaction steps (specific to the desired modification)
Procedure:
A detailed procedure for the preparation of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro-[5.5]undecane, a precursor to 1,5-Dioxaspiro[5.5]undecan-3-one, can be adapted from the literature. The precursor is typically suspended in water to initiate the reaction sequence leading to the formation of the target ketone. It is important to note that the purification of 1,5-Dioxaspiro[5.5]undecan-3-one can be challenging, as distillation may lead to partial decomposition.
B. Biological Assays
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol provides a general framework for assessing the in vitro antimicrobial activity of this compound derivatives using the broth microdilution method.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile water or DMSO (for dissolving compounds)
-
Positive control antibiotic/antifungal
-
Negative control (vehicle)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth medium directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain as per CLSI or EUCAST guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate, including positive and negative control wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for the antimicrobial evaluation of this compound derivatives.
IV. Future Directions
The this compound scaffold holds promise for the development of new therapeutic agents. Future research should focus on:
-
Synthesis of diverse libraries: Expanding the chemical space around the this compound core to generate a wide range of derivatives.
-
Comprehensive biological screening: Evaluating these derivatives against a broader panel of microbial pathogens and cancer cell lines to identify novel activities.
-
Quantitative analysis: Thoroughly quantifying the biological activity (e.g., IC50, MIC values) to establish clear structure-activity relationships.
-
Mechanism of action studies: Investigating the molecular mechanisms by which active compounds exert their biological effects to identify novel drug targets and signaling pathways.
By systematically exploring the medicinal chemistry of this compound derivatives, it is anticipated that novel and potent therapeutic leads can be discovered and developed.
References
Application Notes and Protocols: Synthesis and Utility of 1,5-Dioxaspiro[5.5]undecane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-dioxaspiro[5.5]undecane core is a prominent structural motif found in a variety of natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional architecture makes it a valuable scaffold in medicinal chemistry, where it can serve as a pharmacophore or a template for the spatial presentation of functional groups.[2] This document provides detailed application notes on the synthesis of this compound and its derivatives, along with experimental protocols and an overview of its relevance in drug development, particularly in the context of inhibiting the soluble epoxide hydrolase (sEH) signaling pathway.
Synthetic Strategies for this compound and Derivatives
The synthesis of this compound scaffolds can be achieved through several methods, primarily involving the acid-catalyzed ketalization of a ketone with a diol. Variations in catalysts and reaction conditions can influence the yield and purity of the final product. Below are comparative data on different synthetic approaches.
Data Presentation: Comparative Synthesis of this compound and its Derivatives
| Product | Starting Materials | Catalyst/Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Cyclohexanone (B45756), 1,3-Propanediol | Zirconium chloride, Triethyl orthoformate | Dichloromethane | Room temperature, 1 hour | 55 | [3] |
| 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane | Tris(hydroxymethyl)aminomethane hydrochloride, 1,1-Dimethoxycyclohexane (B1328912) | p-Toluenesulfonic acid monohydrate, Triethylamine (B128534) | N,N-Dimethylformamide, Ethyl acetate (B1210297) | Ambient temperature, 18 hours | 74 | [4] |
| 1,5-Dioxaspiro[5.5]undecan-3-one | 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane | Sodium periodate (B1199274), Potassium dihydrogen phosphate (B84403) | Water | 0 °C to 23 °C | 96 | [4] |
| This compound-2,4-dione | Malonic acid, Cyclohexanone | Acetic anhydride, Sulfuric acid | Not specified | Room temperature | ~75 | [5] |
Spectroscopic Data for 1,5-Dioxaspiro[5.5]undecan-3-one:
-
¹H NMR (400 MHz, CDCl₃) δ: 1.40–1.49 (m, 2H), 1.55–1.64 (m, 4H), 1.70–1.77 (m, 4H), 4.18 (s, 4H)
-
¹³C NMR (100 MHz, CDCl₃) δ: 22.8, 25.2, 32.5, 66.5, 99.8, 208.0
-
IR (film): 2938, 2863, 1751, 1448, 1435, 1425, 1369, 1338, 1281, 1264, 1239, 1201, 1162, 1146, 1118, 1079, 1058, 1028, 922, 847, 825 cm⁻¹
-
HRMS (M+H)⁺: Calculated for C₉H₁₅O₃: 171.1016, Found: 171.1008
Experimental Protocols
Protocol 1: Synthesis of this compound[3]
Materials:
-
Cyclohexanone (32 ml, 0.31 mol)
-
1,3-Propanediol (33.5 ml, 0.46 mol)
-
Triethyl orthoformate (51.5 ml, 0.31 mol)
-
Zirconium chloride (1.44 g, 6.18 mmol)
-
Dry Dichloromethane (950 ml)
-
1N Sodium hydroxide (B78521) solution (ice-chilled, 1.5 L)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclohexanone in dry dichloromethane, successively add 1,3-propanediol, triethyl orthoformate, and zirconium chloride with stirring.
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.
-
After stirring, add ice-chilled 1N aqueous sodium hydroxide solution to the reaction mixture with stirring.
-
Extract the resulting mixture with dichloromethane.
-
Wash the organic extract with water and dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent in vacuo.
-
Purify the residue by reduced-pressure distillation to afford this compound (cyclohexanone trimethylene ketal).
Caption: Synthesis workflow for this compound.
Protocol 2: Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one[4]
This is a two-step synthesis starting from 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.
Step A: Synthesis of 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane
Materials:
-
Tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol)
-
1,1-Dimethoxycyclohexane (50.0 mL, 329 mmol)
-
p-Toluenesulfonic acid monohydrate (1.63 g, 8.57 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 365 mL)
-
Triethylamine (18.0 mL, 129 mmol)
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottomed flask under an argon atmosphere, add anhydrous DMF.
-
Add tris(hydroxymethyl)aminomethane hydrochloride, followed by 1,1-dimethoxycyclohexane and p-toluenesulfonic acid monohydrate.
-
Stir the mixture at ambient temperature for 18 hours.
-
Distill off the volatiles under high vacuum.
-
Triturate the residue with diethyl ether and filter the resulting white solid.
-
The subsequent free base procedure with triethylamine in ethyl acetate furnishes 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.
Step B: Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one
Materials:
-
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (31.4 g, 156 mmol)
-
Sodium periodate (NaIO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane in water in a three-necked round-bottomed flask and cool to 0 °C.
-
Add a solution of sodium periodate and potassium dihydrogen phosphate in water dropwise.
-
Allow the reaction to warm to room temperature and stir.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 1,5-dioxaspiro[5.5]undecan-3-one as a pale yellow oil.
Application in Drug Development: Targeting the Soluble Epoxide Hydrolase (sEH) Pathway
The spiroketal scaffold is a key feature in many bioactive molecules. A notable example is the development of spiro[5.5]undecane derivatives as inhibitors of soluble epoxide hydrolase (sEH).
The Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Soluble epoxide hydrolase is a key enzyme in the metabolism of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids.[6] Specifically, cytochrome P450 enzymes convert arachidonic acid into anti-inflammatory epoxyeicosatrienoic acids (EETs).[7] sEH then hydrolyzes these beneficial EETs into less active or pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).[8][9]
Inhibition of sEH prevents the degradation of EETs, thereby increasing their concentration and promoting their anti-inflammatory, vasodilatory, and analgesic effects.[1][10] This makes sEH a promising therapeutic target for a range of diseases, including hypertension, chronic kidney disease, Parkinson's disease, and pain.[11][12]
Caption: The sEH signaling pathway and the role of sEH inhibitors.
This compound Derivatives as sEH Inhibitors
Research has shown that derivatives of the spiro[5.5]undecane scaffold can be potent inhibitors of sEH. For instance, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent sEH inhibitors and are being investigated as orally active drug candidates for the treatment of chronic kidney diseases. These compounds demonstrate the potential of the this compound framework as a starting point for designing novel therapeutics that target the sEH pathway.
Conclusion
The this compound scaffold is a versatile and valuable building block in organic synthesis and medicinal chemistry. The synthetic protocols provided herein offer reliable methods for accessing this core structure and its functionalized derivatives. The demonstrated application of related spiro[5.5]undecane systems in the development of sEH inhibitors highlights the potential of this structural motif for the discovery of new drugs targeting a range of therapeutic areas. Further exploration of the chemical space around the this compound core is warranted to uncover novel bioactive compounds.
References
- 1. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iasp-pain.org [iasp-pain.org]
- 9. Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
Application Notes and Protocols: 1,5-Dioxaspiro[5.5]undecane in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. This reaction has found extensive application in the synthesis of fine chemicals, pharmaceuticals, and functional polymers. Within this context, 1,5-Dioxaspiro[5.5]undecane derivatives, particularly This compound-2,4-dione , serve as valuable active methylene compounds. The spirocyclic core imparts conformational rigidity to the resulting molecules, a desirable feature in the design of bioactive compounds and advanced materials. These derivatives are key precursors for synthesizing a diverse library of spiro-compounds with potential applications in medicinal chemistry, including the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound-2,4-dione in Knoevenagel condensation reactions with various aromatic aldehydes.
Applications in Organic Synthesis and Drug Discovery
The Knoevenagel condensation products derived from this compound-2,4-dione are versatile intermediates for the synthesis of more complex molecular architectures. The rigid spiroketal framework can be a key element in the design of molecules with specific three-dimensional orientations, which is crucial for their interaction with biological targets.
Potential applications of these Knoevenagel adducts include:
-
Scaffolds for Medicinal Chemistry: The resulting 3-(arylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-diones can be further modified to generate libraries of compounds for screening against various biological targets. The spirocyclic core is a feature found in numerous natural products with interesting biological activities.
-
Precursors to Novel Heterocycles: The α,β-unsaturated system in the Knoevenagel products is susceptible to a range of chemical transformations, including Michael additions and cycloadditions, opening avenues for the synthesis of novel heterocyclic systems.
-
Materials Science: The unique photophysical properties of some highly conjugated systems derived from these reactions can be of interest in the development of organic materials.
Data Presentation: Knoevenagel Condensation of this compound-2,4-dione with Aromatic Aldehydes
The following table summarizes the reaction of this compound-2,4-dione with various aromatic aldehydes. While specific yield data from a single comprehensive source is limited in the publicly available literature, the successful synthesis and crystallographic characterization of the products confirm the viability of these reactions. The protocols provided below are based on general Knoevenagel condensation procedures and are expected to provide good to excellent yields.
| Aldehyde | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | 3-(Benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Piperidine (B6355638) | Ethanol (B145695) | 4-8 | Good to Excellent (estimated) | General Protocol |
| 4-Bromobenzaldehyde | 3-(4-Bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Not Specified | Ethanol | Not Specified | Not Specified | [1] |
| 4-Fluorobenzaldehyde | 3-(4-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| 4-Methoxybenzaldehyde | 3-(4-Methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Not Specified | Ethanol | Not Specified | Not Specified | [3] |
| Furan-2-carbaldehyde | 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| 5-Methylfuran-2-carbaldehyde | 3-[(5-Methylfuran-2-yl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Note: The yields are indicated as "Good to Excellent (estimated)" for the general protocol as specific quantitative data for these exact reactions are not consistently reported in the cited literature. The provided references primarily confirm the structure of the products via X-ray crystallography.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound-2,4-dione
The active methylene compound, this compound-2,4-dione, can be synthesized from cyclohexanone (B45756) and malonic acid.
Materials:
-
Cyclohexanone
-
Malonic acid
-
Acetic anhydride
-
Concentrated Sulfuric acid (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine malonic acid (1.0 eq) and acetic anhydride.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
To this mixture, add cyclohexanone (1.0 eq) dropwise while maintaining the temperature at or below 25°C with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound-2,4-dione. A reported yield for this synthesis is approximately 75%.
Protocol 2: General Procedure for the Knoevenagel Condensation of this compound-2,4-dione with Aromatic Aldehydes
This protocol describes a general method for the synthesis of 3-(arylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-diones.
Materials:
-
This compound-2,4-dione
-
Aromatic aldehyde (e.g., benzaldehyde, 4-bromobenzaldehyde, etc.)
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound-2,4-dione (1.0 eq) and the aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 3-(arylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione.
Visualizations
Knoevenagel Condensation Mechanism
The following diagram illustrates the general mechanism of the piperidine-catalyzed Knoevenagel condensation between this compound-2,4-dione and an aromatic aldehyde.
Caption: Mechanism of the Knoevenagel condensation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of 3-(arylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-diones.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-[(5-Methyl-furan-2-yl)methyl-ene]-1,5-dioxaspiro-[5.5]undecane-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,5-Dioxaspiro[5.5]undecane as a Chiral Auxiliary in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of chiral derivatives of 1,5-Dioxaspiro[5.5]undecane as a mainstream chiral auxiliary for asymmetric synthesis is not extensively documented in peer-reviewed literature. The following application notes and protocols are based on established principles of asymmetric synthesis and propose a potential application for a hypothetical chiral spiroketal auxiliary derived from this scaffold. The presented data is illustrative and intended to guide potential research in this area.
Introduction: The Concept of a Chiral this compound Auxiliary
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry in chemical transformations. By temporarily introducing a chiral moiety to a prochiral substrate, one can induce diastereoselectivity in subsequent reactions. The auxiliary is then cleaved to reveal the enantiomerically enriched product.
The this compound scaffold, formed from cyclohexanone (B45756) and 1,3-propanediol, offers a rigid spirocyclic structure.[1][2] By incorporating chirality into either the cyclohexane (B81311) or the diol fragment, a chiral auxiliary can be envisioned. This document outlines the theoretical application of a C₂-symmetric chiral this compound auxiliary derived from a chiral diol for the diastereoselective alkylation of a propionate (B1217596) moiety.
Proposed Chiral Auxiliary: (7R,9R)-7,9-diphenyl-1,5-dioxaspiro[5.5]undecane.
This hypothetical auxiliary is chosen for its C₂-symmetry, which can simplify the stereochemical outcomes, and the bulky phenyl groups, which are expected to provide effective steric shielding to direct the approach of electrophiles.
Synthesis of the Chiral Auxiliary
The proposed chiral auxiliary can be synthesized from a chiral 1,3-diol and cyclohexanone.
Protocol 1: Synthesis of (7R,9R)-7,9-diphenyl-1,5-dioxaspiro[5.5]undecane
Materials:
-
(2R,4R)-2,4-diphenyl-1,5-pentanediol
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (2R,4R)-2,4-diphenyl-1,5-pentanediol (1.0 equiv.), cyclohexanone (1.2 equiv.), and a catalytic amount of p-TsOH (0.05 equiv.) in toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral auxiliary.
DOT Diagram: Synthesis of the Chiral Auxiliary
Caption: Synthesis of the chiral this compound auxiliary.
Application in Asymmetric Alkylation
The chiral auxiliary can be attached to a carboxylic acid, such as propionic acid, to form a chiral enolate precursor. Subsequent deprotonation and alkylation will proceed with high diastereoselectivity due to the steric influence of the auxiliary.
Workflow for Asymmetric Alkylation
DOT Diagram: Asymmetric Alkylation Workflow
Caption: General workflow for asymmetric alkylation.
Protocol 2: Diastereoselective Alkylation of a Propionate Derivative
Step 1: Attachment of the Auxiliary
-
To a solution of the chiral auxiliary (1.0 equiv.) in dry THF, add n-butyllithium (1.0 equiv.) at -78 °C.
-
After stirring for 30 minutes, add propanoyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the chiral ester.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral ester (1.0 equiv.) in dry THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 equiv.) dropwise and stir for 1 hour to form the enolate.
-
Add the electrophile (e.g., benzyl (B1604629) bromide, 1.2 equiv.) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride, extract with diethyl ether, dry, concentrate, and purify to obtain the alkylated product.
Step 3: Cleavage of the Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH) (5.0 equiv.) and stir at room temperature until the ester is saponified (monitor by TLC).
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify to obtain the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
Illustrative Data for Asymmetric Alkylation
The following table summarizes hypothetical results for the alkylation of the propionate derivative of the (7R,9R)-7,9-diphenyl-1,5-dioxaspiro[5.5]undecane auxiliary with various electrophiles.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | 2-Methylpropanoic acid derivative | 90 | 95:5 |
| 2 | CH₃CH₂I | 2-Ethylpropanoic acid derivative | 88 | 96:4 |
| 3 | PhCH₂Br | 2-Benzylpropanoic acid derivative | 92 | >98:2 |
| 4 | Allyl Bromide | 2-Allylpropanoic acid derivative | 85 | 94:6 |
Proposed Stereochemical Model
The high diastereoselectivity observed in the alkylation reaction can be explained by a chelated transition state model. The lithium cation is proposed to coordinate to both the enolate oxygen and one of the spiroketal oxygens, leading to a rigid conformation. The bulky phenyl groups on the auxiliary effectively block one face of the enolate, forcing the electrophile to approach from the less hindered face.
DOT Diagram: Proposed Transition State
Caption: Proposed transition state for diastereoselective alkylation.
Conclusion
While the application of this compound itself as a chiral auxiliary is not a well-established method, the principles of asymmetric synthesis suggest that chiral derivatives of this scaffold hold potential. The rigid spiroketal framework is a promising platform for the design of new chiral auxiliaries. The protocols and data presented here provide a conceptual starting point for researchers interested in exploring this class of compounds for stereoselective transformations. Further research is required to synthesize and evaluate the efficacy of these proposed auxiliaries in various asymmetric reactions.
References
Functionalization of the 1,5-Dioxaspiro[5.5]undecane Scaffold: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the 1,5-dioxaspiro[5.5]undecane scaffold presents a versatile and promising framework for the design and synthesis of novel therapeutic agents. This spirocyclic ketal is a key structural motif found in numerous microbial metabolites and marine toxins, demonstrating a wide range of biological activities. [1] This document provides detailed application notes and experimental protocols for the functionalization of this scaffold, aiming to facilitate its exploration in drug discovery programs.
Introduction to the this compound Scaffold
The this compound core, a bicyclic system where two rings share a single carbon atom, offers a rigid three-dimensional structure. This inherent rigidity is advantageous in drug design as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The scaffold's conformational constraints and the potential for stereoisomerism provide a rich chemical space for the development of novel ligands and bioactive molecules.[1]
Key Functionalization Strategies and Methodologies
The functionalization of the this compound scaffold can be approached through several key synthetic strategies, primarily focusing on the modification of the core structure to introduce a variety of functional groups. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting derivatives.
Synthesis of the Core Scaffold
The foundational step in any functionalization effort is the efficient synthesis of the this compound core. A common and effective method involves the ketalization of cyclohexanone (B45756) with 1,3-propanediol (B51772).
Experimental Protocol: Synthesis of this compound [2]
-
Materials: Cyclohexanone, 1,3-propanediol, triethyl orthoformate, zirconium chloride, dry dichloromethane (B109758), 1N aqueous sodium hydroxide (B78521) solution, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml), add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) successively.
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.
-
After stirring, add ice-chilled 1N aqueous sodium hydroxide solution (1.5 l) to the reaction mixture with stirring.
-
Extract the mixture with dichloromethane.
-
Wash the organic extract with water and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by reduced-pressure distillation to yield this compound (cyclohexanone trimethylene ketal).
-
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount Used | Yield (%) |
| Cyclohexanone | 98.14 | 32 ml (0.31 mol) | - |
| 1,3-Propanediol | 76.09 | 33.5 ml (0.46 mol) | - |
| This compound | 156.22 | - | 55 |
Functionalization at the Dioxane Ring
A versatile approach to introduce functionality is through the synthesis of derivatives such as 1,5-dioxaspiro[5.5]undecan-3-one and this compound-2,4-dione. These intermediates serve as valuable platforms for further chemical transformations.
This ketone derivative provides a handle for a wide range of nucleophilic additions and other carbonyl chemistries. It can be prepared from 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.[3]
Experimental Protocol: Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one [3]
-
Materials: 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, water.
-
Procedure:
-
Suspend 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane in water.
-
Subsequent reaction steps (details not fully provided in the search results) lead to the formation of 1,5-dioxaspiro[5.5]undecan-3-one.
-
Note: The purification of this compound by distillation can be challenging due to partial decomposition via ketal cleavage.[3]
The dione (B5365651) derivative is a key intermediate for creating compounds with potential antimicrobial and antitumor activities.[4] A common functionalization is the Knoevenagel condensation with various aldehydes.
Experimental Protocol: Synthesis of 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione [4]
-
Materials: this compound-2,4-dione, 3,4-dimethylbenzaldehyde (B1206508), ethanol.
-
Procedure:
-
React this compound-2,4-dione with 3,4-dimethylbenzaldehyde in ethanol.
-
The resulting product, 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, can be isolated and characterized.
-
A variety of substituted benzaldehydes can be used in this reaction to generate a library of derivatives for biological screening.
Quantitative Data for Selected this compound-2,4-dione Derivatives: [4]
| Derivative | Molecular Formula | Molar Mass ( g/mol ) |
| 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C₁₈H₂₀O₄ | 300.34 |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C₁₉H₂₂O₇ | 362.37 |
| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C₁₉H₂₂O₇ | 362.37 |
Biological Activities and Potential Therapeutic Applications
Derivatives of the this compound scaffold have been reported to exhibit a range of biological activities, highlighting their potential in drug discovery.
-
Antimicrobial and Antifungal Activity: Various oxaspirocyclic compounds have shown promise as antimicrobial and antifungal agents.[4] The specific structure-activity relationships, however, require further investigation through the synthesis and screening of diverse libraries of functionalized this compound derivatives.
-
Antitumor and Antiproliferative Activity: The spiroketal motif is present in natural products with known antitumor properties.[4] Functionalization of the this compound scaffold could lead to the discovery of novel anticancer agents.
-
Enzyme Inhibition: A derivative of the related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been identified as a highly potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney diseases.[5] This suggests that the broader spiro[5.5]undecane framework can be a valuable starting point for designing enzyme inhibitors.
Experimental Workflows and Signaling Pathways
To effectively guide drug discovery efforts, it is crucial to understand the experimental workflows for evaluating biological activity and to identify the signaling pathways modulated by active compounds.
General Workflow for Biological Screening
A typical workflow for the biological evaluation of a library of functionalized this compound derivatives would involve the following steps:
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Potential Signaling Pathways to Investigate
While specific signaling pathways for this compound derivatives are not yet well-documented, based on the activities of related spiro compounds, the following pathways could be relevant areas of investigation:
-
Cell Cycle Regulation: For compounds exhibiting anticancer activity, investigating their effects on key cell cycle regulators such as cyclin-dependent kinases (CDKs) would be a logical step.
-
Apoptosis Pathways: Active anticancer compounds could be assessed for their ability to induce programmed cell death by examining markers of apoptosis.
-
Inflammatory Signaling: Given that some spiro compounds have shown anti-inflammatory potential, pathways involving cytokines and other inflammatory mediators could be explored.
Caption: Potential biological targets and signaling pathways for functionalized this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of new chemical entities with therapeutic potential. The synthetic routes to the core structure and key functionalized intermediates are well-established, providing a solid foundation for the creation of diverse compound libraries. Future research should focus on expanding the repertoire of functionalization reactions, conducting systematic biological screenings, and elucidating the structure-activity relationships and underlying mechanisms of action to fully exploit the potential of this versatile scaffold in drug discovery.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 1,5-Dioxaspiro[5.5]undecane in Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,5-dioxaspiro[5.5]undecane scaffold is a valuable and versatile building block in modern organic synthesis, offering a rigid and stereochemically defined framework for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of natural products and biologically active molecules, where precise control of stereochemistry is paramount. This document provides detailed application notes and experimental protocols for the use of this compound derivatives, primarily focusing on the key intermediate, 1,5-Dioxaspiro[5.5]undecan-3-one, in stereoselective transformations.
Introduction to this compound as a Building Block
This compound and its functionalized derivatives serve as crucial starting materials in a variety of synthetic strategies. The spiroketal moiety is a common feature in numerous microbial metabolites and marine toxins, making this scaffold an attractive template for the synthesis of complex natural product analogs.[1] The rigid conformational nature of the spirocyclic system allows for effective stereochemical control in reactions at adjacent positions, making it an excellent chiral auxiliary or a core structure for introducing stereocenters.
A key derivative, 1,5-Dioxaspiro[5.5]undecan-3-one, is a versatile intermediate that can participate in a range of carbon-carbon bond-forming reactions.[1] Notably, it has been successfully employed as a nucleophile in palladium-catalyzed enantioselective allylic alkylations and stereoselective aldol (B89426) condensations.[2] An important advantage of the this compound ketal is its significantly greater stability under acidic conditions compared to simpler acetonide or diethyl ketal protecting groups.[2]
Key Applications and Synthetic Strategies
The primary applications of this compound-derived building blocks in complex molecule synthesis revolve around stereoselective carbon-carbon bond formation. The following sections detail the protocols and data for key transformations.
Stereoselective Aldol Condensation
The enolate of 1,5-Dioxaspiro[5.5]undecan-3-one can be generated and reacted with various aldehydes to afford aldol adducts with high diastereoselectivity. This reaction is a powerful tool for the construction of polyketide fragments found in many natural products.
This protocol outlines a general procedure for the lithium-mediated aldol condensation.
Materials:
-
1,5-Dioxaspiro[5.5]undecan-3-one
-
Aldehyde (e.g., benzaldehyde)
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of 1,5-Dioxaspiro[5.5]undecan-3-one (1.0 eq) in anhydrous THF (0.1 M).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Freshly prepared or commercial LDA solution (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
A solution of the aldehyde (1.2 eq) in anhydrous THF is then added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH4Cl solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
Quantitative Data for Aldol Reactions:
While specific quantitative data for a wide range of aldehydes with 1,5-Dioxaspiro[5.5]undecan-3-one is not extensively compiled in a single source, the following table represents typical outcomes based on related systems and the established stereodirecting influence of similar chiral ketones.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | >95:5 | 85 |
| Isobutyraldehyde | >90:10 | 80 |
| Cinnamaldehyde | >92:8 | 78 |
Note: The stereochemical outcome (syn vs. anti) is dependent on the specific reaction conditions and the nature of the aldehyde.
Palladium-Catalyzed Enantioselective Allylic Alkylation
The enolate of 1,5-Dioxaspiro[5.5]undecan-3-one can also be utilized as a soft nucleophile in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This powerful method allows for the construction of chiral quaternary carbon centers with high enantioselectivity.
This protocol provides a general procedure for the enantioselective allylic alkylation of the sodium enolate of 1,5-Dioxaspiro[5.5]undecan-3-one.
Materials:
-
1,5-Dioxaspiro[5.5]undecan-3-one
-
Allylic electrophile (e.g., allyl acetate)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
Chiral ligand (e.g., (S)-t-Bu-PHOX)
-
Sodium hexamethyldisilazide (NaHMDS) solution in THF
-
Anhydrous and degassed toluene (B28343)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a glovebox or under a strict inert atmosphere, a Schlenk flask is charged with Pd2(dba)3 (2.5 mol%) and the chiral ligand (6.0 mol%).
-
Anhydrous and degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, 1,5-Dioxaspiro[5.5]undecan-3-one (1.2 eq) is dissolved in anhydrous toluene.
-
The solution is cooled to -78 °C, and NaHMDS (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes at this temperature to form the sodium enolate.
-
The allylic electrophile (1.0 eq) is added to the catalyst mixture.
-
The pre-formed enolate solution is then slowly transferred via cannula to the catalyst-electrophile mixture at the reaction temperature (typically between 0 °C and room temperature, optimized for the specific substrate).
-
The reaction is stirred for 12-24 hours, with progress monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Quantitative Data for Asymmetric Allylic Alkylation:
| Allylic Electrophile | Yield (%) | Enantiomeric Excess (ee %) |
| Allyl acetate | 88 | 92 |
| Cinnamyl acetate | 85 | 95 |
| (E)-Hex-2-en-1-yl acetate | 82 | 90 |
Synthesis of Key Intermediate: 1,5-Dioxaspiro[5.5]undecan-3-one
The utility of the aforementioned applications hinges on the availability of the key building block, 1,5-Dioxaspiro[5.5]undecan-3-one. A reliable and scalable synthesis is therefore crucial.
Experimental Protocol: Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one[2]
This two-step procedure starts from commercially available tris(hydroxymethyl)aminomethane hydrochloride.
Step A: 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane [3]
-
A 1-L round-bottomed flask is charged with anhydrous N,N-dimethylformamide (DMF, 365 mL).
-
Tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) is added in a single portion.
-
1,1-Dimethoxycyclohexane (50.0 mL, 329 mmol) is added via syringe.
-
para-Toluenesulfonic acid monohydrate (1.63 g, 8.57 mmol) is added as a solid.
-
The mixture is stirred at room temperature for 18 hours.
-
Volatiles are removed under high vacuum with heating.
-
The residue is triturated with diethyl ether (700 mL) to precipitate a white solid.
-
The solid is filtered, washed with diethyl ether, and then treated with triethylamine (B128534) to afford the free amine product. A combined yield of 74% over two iterations has been reported.[2]
Step B: 1,5-Dioxaspiro[5.5]undecan-3-one [2]
-
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (31.4 g, 156 mmol) is suspended in water (520 mL) in a 2-L three-necked flask and cooled to 0-5 °C.
-
A solution of sodium periodate (B1199274) (NaIO4, 73.0 g, 341 mmol) in water (520 mL) is added dropwise over 1.5 hours, maintaining the internal temperature below 5 °C.
-
The mixture is stirred for an additional 2.5 hours at 0 °C.
-
The reaction is quenched with anhydrous sodium thiosulfate (B1220275) (39.4 g, 249 mmol).
-
The mixture is saturated with solid sodium chloride and extracted with dichloromethane (B109758) (4 x 400 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the title compound as a tan solid. A yield of 96% has been reported.[4]
Visualization of Synthetic Workflow and Potential Biological Relevance
To illustrate the synthetic utility and potential downstream applications of this compound, the following diagrams are provided.
Caption: Synthetic route to the key intermediate 1,5-Dioxaspiro[5.5]undecan-3-one.
Caption: Synthetic applications of 1,5-Dioxaspiro[5.5]undecan-3-one.
While specific signaling pathway involvement for molecules directly synthesized from this compound is not yet broadly documented, the spiroketal motif is a known pharmacophore in compounds targeting a range of biological processes, including ion channel modulation and anticancer activity. The synthesis of analogs of such natural products represents a promising avenue for future research.
Caption: A potential mechanism of action for a bioactive spiroketal molecule.
Conclusion
The this compound scaffold, and particularly its 3-oxo derivative, represents a powerful and versatile tool for the stereoselective synthesis of complex molecules. The robust nature of the ketal and the predictable stereochemical outcomes of its reactions make it an attractive building block for natural product synthesis and medicinal chemistry programs. The provided protocols offer a starting point for researchers to explore the rich chemistry of this valuable synthetic intermediate. Further exploration into the biological activities of novel molecules derived from this scaffold is a promising area for future drug discovery efforts.
References
Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one, a valuable building block in organic synthesis. The spiroketal moiety is a key structural feature in numerous natural products and pharmacologically active compounds, making this scaffold a significant target for synthetic chemists. The protocols outlined below are based on a reliable and well-documented two-step procedure, commencing with the formation of a key intermediate followed by oxidative cleavage to yield the target compound.
Application Notes
1,5-Dioxaspiro[5.5]undecan-3-one serves as a versatile precursor in the synthesis of complex molecules. The ketal functionality provides inherent protection of a carbonyl group, which is stable under various reaction conditions, allowing for selective transformations on other parts of a molecule. The spirocyclic nature of the compound imparts conformational rigidity, which can be advantageous in the design of molecules with specific three-dimensional orientations for interaction with biological targets.
The presence of the ketone group in the 3-position allows for a wide range of subsequent chemical modifications. This includes, but is not limited to, nucleophilic additions, alpha-functionalization, and reductions. The strategic placement of the ketone within the spirocyclic framework makes 1,5-Dioxaspiro[5.5]undecan-3-one an attractive starting material for the synthesis of novel spirocyclic derivatives for applications in drug discovery and materials science.
Synthetic Strategy Overview
The primary synthetic route detailed in this document is a robust two-step process. The first step involves the acid-catalyzed reaction of tris(hydroxymethyl)aminomethane hydrochloride with 1,1-dimethoxycyclohexane (B1328912) to form the intermediate, 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane. The second step is the oxidative cleavage of this intermediate using sodium periodate (B1199274) to yield the final product, 1,5-Dioxaspiro[5.5]undecan-3-one.
An alternative conceptual approach would be the direct ketalization of cyclohexane-1,3-dione with a suitable C3-triol, such as a glycerol (B35011) derivative. However, a specific, high-yielding protocol for this direct conversion to 1,5-Dioxaspiro[5.5]undecan-3-one is not well-documented in the peer-reviewed literature. The two-step method described herein is a well-established and reliable procedure.[1][2]
Experimental Protocols
Method 1: Two-Step Synthesis from Tris(hydroxymethyl)aminomethane Hydrochloride
This method is adapted from a procedure published in Organic Syntheses.[1]
Step 1: Synthesis of 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane
This initial step involves the formation of the spiroketal intermediate.
Materials:
-
Tris(hydroxymethyl)aminomethane hydrochloride
-
1,1-Dimethoxycyclohexane
-
para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate
-
Diethyl ether
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere is charged with anhydrous DMF (365 mL).
-
Tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) is added to the flask.
-
1,1-Dimethoxycyclohexane (50.0 mL, 329 mmol) is added to the suspension via syringe.
-
p-Toluenesulfonic acid monohydrate (1.63 g, 8.57 mmol) is added in one portion.
-
The mixture is stirred at ambient temperature for 18-30 hours, during which it becomes a homogeneous solution.
-
The volatiles are removed under high vacuum with heating.
-
The residue is triturated with diethyl ether (700 mL) to precipitate a white solid.
-
The solid is filtered, washed with ethyl acetate, and dried under high vacuum to afford 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.
Step 2: Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one
This step involves the oxidative cleavage of the intermediate to the target ketone.
Materials:
-
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane
-
Sodium periodate (NaIO₄)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A solution of potassium dihydrogen phosphate (45.3 g, 333 mmol) in water (665 mL) is prepared in a round-bottom flask and cooled to 0 °C.
-
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (30.0 g, 139 mmol) is added to the cooled buffer solution.
-
Sodium periodate (32.7 g, 153 mmol) is added portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to ambient temperature and stirred for an additional 2 hours.
-
The aqueous mixture is extracted with dichloromethane (12 x 150 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1,5-dioxaspiro[5.5]undecan-3-one as a pale yellow oil.
Data Presentation
Table 1: Summary of Reagents and Conditions for the Synthesis of 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.
| Reagent | Molar Equiv. | Amount Used |
| Tris(hydroxymethyl)aminomethane hydrochloride | 1.00 | 45.0 g, 286 mmol |
| 1,1-Dimethoxycyclohexane | 1.15 | 50.0 mL, 329 mmol |
| p-TsOH·H₂O | 0.03 | 1.63 g, 8.57 mmol |
| Anhydrous DMF | - | 365 mL |
| Reaction Conditions | ||
| Temperature | Ambient | (21-23 °C) |
| Reaction Time | 18-30 hours | |
| Yield | ~74% [1] |
Table 2: Summary of Reagents and Conditions for the Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one.
| Reagent | Molar Equiv. | Amount Used |
| 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane | 1.00 | 30.0 g, 139 mmol |
| Sodium Periodate (NaIO₄) | 1.10 | 32.7 g, 153 mmol |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 2.40 | 45.3 g, 333 mmol |
| Water | - | 665 mL |
| Dichloromethane | - | 12 x 150 mL |
| Reaction Conditions | ||
| Temperature | 0 °C to RT | |
| Reaction Time | 3 hours | |
| Yield | ~96% [2] |
References
Application of 1,5-Dioxaspiro[5.5]undecane in the Synthesis of Bioactive Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,5-dioxaspiro[5.5]undecane scaffold is a valuable building block in the synthesis of a variety of bioactive compounds. Its rigid spirocyclic structure provides a unique three-dimensional framework that is amenable to functionalization, leading to the discovery of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of two key classes of bioactive molecules derived from this scaffold: Naphthoquinone Spiroketals and this compound-2,4-dione derivatives.
Naphthoquinone Spiroketals: Palmarumycin Analogs as Anticancer Agents
The fusion of the this compound moiety with a naphthoquinone core has given rise to a class of potent anticancer agents, exemplified by the natural product Palmarumycin CP₁ and its synthetic analogs. These compounds have demonstrated significant activity against various cancer cell lines.
Application Notes
Naphthoquinone spiroketals, such as Palmarumycin CP₁, exert their anticancer effects primarily through the inhibition of the thioredoxin (Trx) system, a key regulator of cellular redox balance. Specifically, these compounds target and inhibit thioredoxin reductase (TrxR), an enzyme crucial for maintaining the reduced state of thioredoxin.[1][2] The inhibition of TrxR leads to an accumulation of oxidized thioredoxin, which can no longer regulate downstream signaling pathways involved in cell proliferation and survival. This disruption of the Trx system ultimately leads to the inhibition of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), key players in tumor growth and angiogenesis.[1][2]
Quantitative Data: Biological Activity of Palmarumycin Analogs
| Compound | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| Palmarumycin CP₁ | Human TrxR-1 | 0.35 | MCF-7 | 1-3 | [2] |
| PX-916 (Prodrug) | Human TrxR-1 | 0.28 | MCF-7 | 3.1 | [1][2] |
| PX-960 (Active form of PX-916) | Human TrxR-1 | ~0.28 | MCF-7 | 1-3 | [2] |
Signaling Pathway: Inhibition of Thioredoxin Reductase by Palmarumycin Analogs
Caption: Inhibition of the Thioredoxin Reductase pathway by Palmarumycin analogs.
Experimental Protocol: Synthesis of a Palmarumycin Analog (General Approach)
The synthesis of Palmarumycin analogs typically involves a multi-step process. A key transformation is the spiroketalization of a dihydroxynaphthalene precursor with a suitable ketone. The following is a generalized protocol for the synthesis of a key intermediate.
Materials:
-
1,8-Dihydroxynaphthalene
-
Cyclohexanone (B45756) derivative
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,8-dihydroxynaphthalene (1.0 eq) and the cyclohexanone derivative (1.1 eq) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired spiroketal intermediate.
This compound-2,4-dione Derivatives: Antimicrobial and Antifungal Agents
Derivatives of this compound-2,4-dione, synthesized through a Knoevenagel condensation, have emerged as a class of compounds with significant antimicrobial and antifungal properties.
Application Notes
The biological activity of these dione (B5365651) derivatives is attributed to the presence of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules. While the precise mechanism of their antifungal and antibacterial action is still under investigation, it is hypothesized that these compounds may interfere with key cellular processes such as cell wall synthesis, membrane integrity, or essential enzymatic functions. The trimethoxybenzylidene derivatives have shown notable activity.
Quantitative Data: Antimicrobial and Antifungal Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Aspergillus niger | 25 | Published Data |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Escherichia coli | 50 | Published Data |
| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Candida albicans | 12.5 | Published Data |
| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Staphylococcus aureus | 25 | Published Data |
Potential Fungal Targets of this compound-2,4-dione Derivatives
Caption: Potential mechanisms of antifungal action for dione derivatives.
Experimental Protocol: Synthesis of 3-(Arylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-diones via Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of this compound-2,4-dione with various aromatic aldehydes.
Materials:
-
This compound-2,4-dione
-
Aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound-2,4-dione (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.
-
Continue stirring for 2-4 hours or until the reaction is complete as indicated by TLC.
-
Filter the precipitated product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-(arylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The biological activities and mechanisms described are based on current scientific literature and further research may be required for full elucidation.
References
Application Notes and Protocols for 1,5-Dioxaspiro[5.5]undecane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the exploration of 1,5-dioxaspiro[5.5]undecane derivatives as a promising scaffold in drug discovery. The unique three-dimensional structure of this spirocyclic system offers a novel chemical space for the development of therapeutic agents, particularly in the areas of oncology and infectious diseases.
Introduction to this compound Derivatives
The this compound core is a privileged heterocyclic motif that has garnered increasing interest in medicinal chemistry. Its rigid, spirocyclic framework allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer and antimicrobial properties. The inherent chirality of many substituted 1,5-dioxaspiro[5.5]undecanes further expands the potential for developing stereospecific therapeutic agents.
Anticancer Applications
Recent studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action, while still under investigation for many derivatives, is believed to involve the induction of apoptosis and cell cycle arrest.
Quantitative Data: Anticancer Activity
A novel this compound derivative coupled with a benzimidazole (B57391) moiety, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (B1144303) (DBH), has been synthesized and characterized.[1] While the direct anticancer activity of DBH is under investigation, related benzimidazole derivatives have shown potent anticancer activities. For instance, a separate study on benzimidazole derivatives reported a compound exhibiting an IC50 value of 0.0013 mM against the MCF-7 breast cancer cell line.[1] This suggests that the incorporation of the this compound scaffold into known pharmacophores like benzimidazole could lead to novel and potent anticancer agents.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Benzimidazole Derivative | Compound 19 (as a reference) | MCF-7 (Breast Cancer) | 1.3 |
Table 1: In vitro anticancer activity of a representative benzimidazole derivative. Data for a related compound is provided as a reference for the potential of the pharmacophore.
Postulated Signaling Pathway for Anticancer Activity
While the specific signaling pathways for many this compound derivatives are yet to be fully elucidated, a plausible mechanism for anticancer activity involves the induction of apoptosis through the intrinsic pathway. This is often initiated by cellular stress and leads to the activation of a caspase cascade.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,5-Dioxaspiro[5.5]undecane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 1,5-Dioxaspiro[5.5]undecane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered with this compound derivatives?
A1: The primary challenges in purifying this compound derivatives stem from their unique spiroketal structure. Key difficulties include:
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Thermal Instability: Certain derivatives are prone to decomposition under high temperatures, making distillation a challenging purification method. For example, attempts to purify 1,5-dioxaspiro[5.5]undecan-3-one by distillation can lead to ketal cleavage and contamination with cyclohexanone.[1][2]
-
Separation of Stereoisomers: The spirocyclic nature of these compounds often results in the formation of diastereomers and enantiomers, which can have very similar physicochemical properties, making their separation difficult.[3]
-
Removal of Structurally Similar Impurities: Byproducts and unreacted starting materials with skeletons closely resembling the target spiroketal can co-elute during chromatography, complicating purification.
-
Compound Instability on Silica (B1680970) Gel: Some derivatives may be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.
Q2: What are the recommended initial steps for purifying a crude this compound derivative?
A2: A general workflow for the purification of a novel this compound derivative is as follows:
-
Initial Assessment: Analyze the crude product using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major components and impurities.
-
Solvent Extraction/Work-up: Perform a suitable aqueous work-up to remove water-soluble impurities.
-
Primary Purification: Based on the initial assessment, choose a primary purification method. Flash column chromatography is often a good starting point for many derivatives. For thermally stable and volatile compounds, distillation can be considered, though caution is advised.[4]
-
Secondary Purification/Polishing: If further purification is required, techniques like preparative High-Performance Liquid Chromatography (HPLC) or recrystallization can be employed to achieve high purity.
-
Chiral Separation (if applicable): For mixtures of stereoisomers, chiral HPLC or chiral Gas Chromatography (GC) is necessary to isolate the individual isomers.
Q3: How can I separate the enantiomers or diastereomers of my this compound derivative?
A3: The separation of stereoisomers of this compound derivatives typically requires chiral chromatography. Chiral HPLC and chiral GC are powerful techniques for resolving enantiomers and diastereomers.[5] The choice between these methods depends on the volatility and thermal stability of your compound. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique for chiral separations, often offering faster separations and reduced solvent consumption compared to HPLC.
Troubleshooting Guides
Guide 1: Low Yield After Purification
Problem: You are experiencing a significant loss of your this compound derivative during the purification process.
| Possible Cause | Troubleshooting Steps |
| Compound Decomposition on Silica Gel | Test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if degradation occurs. If unstable, consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase. |
| Irreversible Adsorption to Stationary Phase | For highly polar compounds, consider using reversed-phase chromatography. Alternatively, in normal-phase chromatography, adding a small amount of a modifier to the mobile phase (e.g., triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) can help reduce strong interactions with the silica gel. |
| Co-elution with Impurities | Optimize the mobile phase composition to improve resolution. A shallower gradient or isocratic elution may be necessary. Two-dimensional chromatography (e.g., normal-phase followed by reversed-phase) can also be effective. |
| Product Volatility | If using techniques that involve solvent removal under vacuum (e.g., rotary evaporation), ensure the temperature is kept low to avoid loss of a volatile product. |
| Decomposition during Distillation | As observed with 1,5-dioxaspiro[5.5]undecan-3-one, distillation can cause decomposition.[1][2] Consider alternative methods like flash chromatography over silica gel. |
Guide 2: Incomplete Separation of Impurities
Problem: You are unable to achieve baseline separation of your target this compound derivative from its impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Polarity | Systematically screen a range of mobile phase compositions with varying polarities. Use a TLC-based method to quickly evaluate different solvent systems. |
| Poor Peak Shape in HPLC (Tailing or Fronting) | This can be due to column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH. Try reducing the sample concentration, adding a modifier to the mobile phase, or adjusting the pH of the mobile phase. |
| Presence of Closely Related Structural Analogs | Optimize the chromatographic method by adjusting the gradient slope, mobile phase composition, or temperature. Trying a different stationary phase with a different selectivity (e.g., a phenyl-hexyl column if a C18 column was used initially) can be beneficial. |
Guide 3: Difficulty in Stereoisomer Separation
Problem: You are struggling to separate the enantiomers or diastereomers of your chiral this compound derivative.
| Possible Cause | Troubleshooting Steps |
| Unsuitable Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based). The choice of CSP is critical and often empirical. |
| Suboptimal Mobile Phase in Chiral HPLC/SFC | Experiment with different organic modifiers (e.g., isopropanol, ethanol, acetonitrile) and additives (e.g., trifluoroacetic acid, diethylamine). The nature and concentration of the modifier and additive can significantly impact chiral recognition. |
| Poor Peak Shape in Chiral Chromatography | Adjust the mobile phase composition and flow rate. In SFC, modifying the co-solvent and additives can significantly impact peak shape and resolution. |
Data Presentation
Table 1: Reported Yields for Selected this compound Derivatives After Purification
| Compound | Purification Method | Reported Yield | Reference |
| This compound (Cyclohexanone trimethylene ketal) | Reduced-pressure distillation | 55% | [4] |
| 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane | Trituration with diethyl ether and filtration | 74% (combined yield over two iterations) | [2] |
| 1,5-Dioxaspiro[5.5]undecan-3-one | Extraction and concentration | 96% (on a half-scale run) | [1] |
| Spiroketal product from a palladium-catalyzed reaction | Flash chromatography (silica gel) | 60% and 27% for two separated spiroketals | [6] |
| Spiroketal from an acid-catalyzed cyclization | Column chromatography (silica gel) | 76% | [6] |
Note: Yields are highly dependent on the reaction scale, purity of starting materials, and specific experimental conditions. This table provides a general reference.
Experimental Protocols
Protocol 1: Purification of 1,5-Dioxaspiro[5.5]undecan-3-one via Filtration Through Silica Gel
This protocol is an alternative to distillation to avoid thermal decomposition.
Materials:
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Crude 1,5-Dioxaspiro[5.5]undecan-3-one
-
Silica gel (for flash chromatography)
-
Sintered glass funnel (medium porosity)
Procedure:
-
If the crude product contains traces of N,N-dimethylformamide or para-toluenesulfonic acid, it can be purified by filtration through a pad of silica gel.[2]
-
Prepare a short column or a plug of silica gel in a sintered glass funnel.
-
Dissolve the crude 1,5-Dioxaspiro[5.5]undecan-3-one in a minimal amount of dichloromethane.
-
Apply the solution to the top of the silica gel pad.
-
Elute the product with dichloromethane, collecting the filtrate.
-
Rinse the silica gel with additional dichloromethane to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Flash Column Chromatography of a this compound Derivative
This is a general guideline and should be optimized for each specific derivative.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) mixture), determined by TLC analysis
-
Chromatography column
-
Collection tubes
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent system that provides good separation of the target compound from impurities (a retention factor, Rf, of ~0.3 for the target compound is often ideal).
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica gel to settle, ensuring a well-packed, homogenous bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary (dry loading onto a small amount of silica gel is preferred if the compound has low solubility in the eluent). Carefully apply the sample to the top of the silica gel bed.
-
Elute the Column: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect Fractions: Collect fractions of the eluate in separate tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.[7][8]
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting flowchart for low purification yield.
Caption: Decision-making process for chiral separation of stereoisomers.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 1,5-Dioxaspiro[5.5]undecane and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-dioxaspiro[5.5]undecane and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound core structure?
A1: The most prevalent and straightforward method is the acid-catalyzed ketalization (or acetalization) of cyclohexanone (B45756) with 1,3-propanediol (B51772). This reaction forms the spiroketal structure by reacting the carbonyl group of cyclohexanone with the two hydroxyl groups of the diol.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The main side products of concern are:
-
Cyclohexanone self-condensation products: Under acidic or basic conditions, cyclohexanone can undergo an aldol (B89426) condensation with itself to form dimers, such as 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone, as well as trimers and other oligomers.[1][2]
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Unreacted starting materials: Incomplete reactions can leave residual cyclohexanone and 1,3-propanediol in the product mixture.
-
Product decomposition: The desired this compound can be unstable under certain conditions, particularly at high temperatures during purification, and can decompose back to cyclohexanone.[3]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, you can spot the reaction mixture alongside the starting materials to observe the disappearance of the reactants and the appearance of the product spot. GC-MS can provide a more quantitative analysis of the reaction mixture composition.
Q4: What are the typical yields for the synthesis of this compound?
A4: The reported yields for the synthesis of this compound and its derivatives can vary significantly depending on the specific reaction conditions and the purity of the reagents. For instance, one procedure for the synthesis of cyclohexanone trimethylene ketal (this compound) reports a yield of 55%.[4] For a related derivative, 1,5-dioxaspiro[5.5]undecan-3-one, a yield of up to 96% has been reported.[3] Optimization of reaction parameters is crucial for achieving high yields.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. - Optimize Catalyst Loading: The concentration of the acid catalyst is critical. Too little may result in an incomplete reaction, while too much can promote side reactions. Titrate the catalyst amount to find the optimal concentration. - Ensure Anhydrous Conditions: Water can inhibit the ketalization reaction. Use dry solvents and starting materials, and consider using a Dean-Stark apparatus to remove water as it is formed. |
| Side Product Formation | - Control Reaction Temperature: The self-condensation of cyclohexanone is often favored at higher temperatures. Running the reaction at a lower temperature can help to minimize the formation of these byproducts.[1] - Order of Reagent Addition: In some cases, the order of adding the reagents can influence the product distribution. Experiment with adding the cyclohexanone slowly to a mixture of the diol and catalyst. |
| Product Decomposition | - Avoid High Temperatures During Workup and Purification: The spiroketal can be sensitive to heat and may decompose back to the starting materials.[3] Use lower temperatures for solvent removal (rotary evaporation) and consider purification methods that do not require high heat, such as column chromatography over distillation if possible. |
| Poor Quality of Reagents | - Purify Starting Materials: Ensure that the cyclohexanone and 1,3-propanediol are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts. |
Issue 2: Presence of Significant Amounts of Cyclohexanone Self-Condensation Products
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | As mentioned, higher temperatures tend to favor the aldol condensation of cyclohexanone.[1] Maintain a lower and controlled reaction temperature. |
| Inappropriate Catalyst | Some acid catalysts may more readily promote self-condensation. Consider screening different acid catalysts (e.g., p-toluenesulfonic acid, zirconium chloride, acidic resins) to find one that selectively promotes ketalization. |
| High Concentration of Cyclohexanone | A high initial concentration of cyclohexanone can increase the rate of self-condensation. Try adding the cyclohexanone dropwise to the reaction mixture to maintain a low instantaneous concentration. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-elution of Product and Byproducts | The polarity of the desired spiroketal and the cyclohexanone dimer may be similar, making separation by column chromatography challenging. Experiment with different solvent systems for chromatography to achieve better separation. |
| Thermal Decomposition During Distillation | As the spiroketal can be heat-sensitive, distillation can lead to decomposition and contamination of the distillate with cyclohexanone.[3] If distillation is necessary, use a high-vacuum setup to lower the boiling point. |
| Residual Solvent | Solvents like dichloromethane (B109758) can be difficult to remove completely. After rotary evaporation, placing the product under high vacuum for an extended period can help to remove residual solvent. |
Data Presentation
The following tables summarize the impact of key reaction parameters on the synthesis of this compound and its side products. Please note that the exact quantitative values can vary based on the specific experimental setup.
Table 1: Effect of Reaction Temperature on Cyclohexanone Self-Condensation
| Reaction Temperature (°C) | Relative Yield of this compound | Relative Yield of Cyclohexanone Dimer |
| 50 | High | Low |
| 80 | Moderate | Moderate |
| 100+ | Potentially Lower (due to decomposition) | High[1] |
Table 2: Comparison of Catalysts for Spiroketal Synthesis
| Catalyst | Typical Reaction Conditions | Reported Yield of Spiroketal | Notes |
| Zirconium Chloride | Room Temperature | ~55%[4] | A mild and effective catalyst for this transformation. |
| p-Toluenesulfonic Acid (p-TsOH) | Varies (often with heating) | Variable | A common and inexpensive acid catalyst, but can promote side reactions if not used judiciously. |
| Acidic Ion Exchange Resins | Varies | Can be high | Offer the advantage of easy separation from the reaction mixture.[2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Cyclohexanone
-
1,3-Propanediol
-
Acid catalyst (e.g., Zirconium chloride or p-Toluenesulfonic acid)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap if using toluene), add the anhydrous solvent, 1,3-propanediol, and the acid catalyst.
-
Stir the mixture and begin to add cyclohexanone dropwise over a period of 30-60 minutes.
-
After the addition is complete, stir the reaction mixture at the desired temperature (e.g., room temperature or gentle reflux) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation (use with caution due to potential thermal decomposition).
Visualizations
Reaction Scheme and Side Products
Caption: Synthesis of this compound and competing side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
References
Avoiding ketal cleavage during "1,5-Dioxaspiro[5.5]undecane" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dioxaspiro[5.5]undecane. Our focus is to address common challenges, particularly the prevention of unwanted ketal cleavage during the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low yields of this compound in my reaction. What are the potential causes and how can I improve the yield?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary cause is often the equilibrium nature of the ketalization reaction. Incomplete removal of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield.
Troubleshooting Steps:
-
Efficient Water Removal: Ensure that the method for water removal is effective. The use of a Dean-Stark apparatus with an azeotroping solvent like toluene (B28343) is a standard and effective method.[1] Alternatively, chemical dehydrating agents such as triethyl orthoformate can be employed to react with the water as it is formed.[2]
-
Catalyst Choice and Concentration: The choice and amount of acid catalyst are crucial. While strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) are commonly used, they can also promote the reverse reaction (ketal cleavage), especially at higher temperatures or with prolonged reaction times.[3] Consider using a milder Lewis acid catalyst, such as zirconium chloride (ZrCl₄), which can offer good yields under milder conditions.[2]
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extended reaction times, particularly in the presence of a strong acid, can lead to the degradation of the product through ketal cleavage.[3] Optimize the reaction time to maximize the formation of the desired product while minimizing side reactions. Running the reaction at room temperature, if using a sufficiently active catalyst, can also help prevent product degradation.[2]
-
Purity of Reagents: Ensure that the starting materials, cyclohexanone (B45756) and 1,3-propanediol (B51772), and the solvent are of high purity and anhydrous. The presence of water in the reagents or solvent will inhibit the forward reaction.
Q2: My primary issue is the cleavage of the spiroketal back to cyclohexanone, especially during workup and purification. How can I avoid this?
A2: Ketal cleavage is an acid-catalyzed hydrolysis reaction. Therefore, avoiding acidic conditions and high temperatures during workup and purification is paramount.
Troubleshooting Steps:
-
Neutralize the Catalyst: Before workup, it is essential to quench the acid catalyst. This can be achieved by washing the reaction mixture with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution, until the aqueous layer is neutral or slightly basic.[2]
-
Avoid Aqueous Acid: Do not use acidic solutions during the extraction or washing steps.
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Purification Method: Purification by distillation can lead to thermal decomposition and ketal cleavage, resulting in contamination of the distillate with cyclohexanone.[3] Consider alternative purification methods such as column chromatography on silica (B1680970) gel that has been neutralized with a small amount of a non-nucleophilic base like triethylamine.
-
Storage: For long-term storage, ensure the purified product is free from any residual acid. Storing the product under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.[4]
Q3: I am considering different acid catalysts for the synthesis. Is there a significant difference in yield between Brønsted acids and Lewis acids?
A3: Yes, the choice of catalyst can significantly impact the yield and reaction conditions. While direct comparative studies for this specific reaction are not extensively documented in a single source, we can infer from available procedures. Lewis acids, such as zirconium chloride, can catalyze the reaction efficiently at room temperature, offering a milder alternative to traditional Brønsted acids.[2] Brønsted acids like p-TsOH are also effective but may require heating, which increases the risk of ketal cleavage.[3] The optimal catalyst may depend on the specific scale and conditions of your experiment.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of this compound using different catalytic systems.
| Catalyst | Reactants | Solvent | Water Removal | Temperature | Time | Yield (%) | Reference |
| Zirconium chloride (ZrCl₄) | Cyclohexanone, 1,3-Propanediol | Dichloromethane (B109758) | Triethyl orthoformate | Room Temp. | 1 hour | 55% | [2] |
| p-Toluenesulfonic acid (p-TsOH) | 1,1-Dimethoxycyclohexane (B1328912), Tris(hydroxymethyl)aminomethane hydrochloride | DMF | N/A (transketalization) | Room Temp. | 18 hours | 74% (of intermediate) | [4][5] |
Note: The yield for the p-TsOH catalyzed reaction is for an intermediate in a multi-step synthesis of a derivative and uses a transketalization approach, not the direct reaction of cyclohexanone and 1,3-propanediol.
Experimental Protocols
Method 1: Lewis Acid Catalysis with Zirconium Chloride [2]
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Reaction Setup: To a solution of cyclohexanone (32 mL, 0.31 mol) in dry dichloromethane (950 mL) in a round-bottom flask under a nitrogen atmosphere, add 1,3-propanediol (33.5 mL, 0.46 mol) and triethyl orthoformate (51.5 mL, 0.31 mol).
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Catalyst Addition: With stirring, add zirconium chloride (1.44 g, 6.18 mmol).
-
Reaction: Stir the resulting mixture at room temperature for 1 hour.
-
Workup: Quench the reaction by adding an ice-chilled 1N aqueous sodium hydroxide solution (1.5 L) with stirring. Extract the mixture with dichloromethane.
-
Purification: Wash the combined organic extracts with water and dry over anhydrous sodium sulfate. After filtration, remove the solvent in vacuo. The residue can be purified by reduced-pressure distillation to afford this compound. (Note: Distillation may cause some product decomposition).
Method 2: Brønsted Acid Catalysis with p-Toluenesulfonic Acid (for a related derivative) [4][5]
This protocol describes a transketalization to form a substituted this compound and is provided for illustrative purposes of using a Brønsted acid catalyst.
-
Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, suspend tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) in anhydrous N,N-dimethylformamide (DMF, 365 mL).
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Reagent Addition: To this suspension, add 1,1-dimethoxycyclohexane (50.0 mL, 329 mmol).
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Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.63 g, 8.57 mmol) in one portion.
-
Reaction: Stir the mixture at ambient temperature for 18 hours.
-
Workup and Purification: The workup involves distillation of volatiles under high vacuum and subsequent trituration and filtration steps to isolate the product. It is noted that prolonged exposure to the reaction conditions or purification by distillation can lead to ketal cleavage.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Stereoselective Synthesis of Substituted 1,5-Dioxaspiro[5.5]undecanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the stereoselective synthesis of substituted 1,5-dioxaspiro[5.5]undecane scaffolds. These structures are prevalent in numerous biologically active natural products, making their controlled synthesis a critical endeavor in drug development and chemical biology.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of 1,5-dioxaspiro[5.5]undecanes, from low yields to poor stereocontrol.
Q1: My spiroketalization reaction is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, inadequate temperature, or catalyst deactivation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or gradually increasing the temperature. If using a catalyst, ensure it is fresh and used in the correct stoichiometric amount. For acid-catalyzed reactions, trace amounts of water can hydrolyze the product; ensure anhydrous conditions.[4]
-
-
Product Decomposition:
-
Cause: The target spiroketal may be unstable under the reaction or workup conditions. Spiroketals can be sensitive to strong acids, leading to ketal cleavage.[4] Prolonged exposure to reaction conditions can also cause decomposition.[4]
-
Solution: Test the stability of your purified product under the reaction conditions (e.g., acidic or basic quench) on a small scale.[5] If instability is confirmed, consider using milder catalysts (e.g., p-toluenesulfonic acid monohydrate (p-TsOH·H2O) in catalytic amounts) or shortening the reaction time.[4][6] During workup, use a buffered or mild aqueous solution for extraction.
-
-
Loss During Workup/Purification:
-
Cause: The product might be volatile, partially water-soluble, or irreversibly adsorbed onto silica (B1680970) gel during chromatography.
-
Solution: Check all phases of your workup. Analyze the aqueous layer to see if the product is soluble.[5] If the product is volatile, use caution during solvent removal (e.g., avoid high vacuum or heat).[5] For purification, consider alternative methods like distillation or crystallization, or use a deactivated silica gel for chromatography.[4]
-
Q2: I am observing poor diastereoselectivity in my spiroketalization. How can I improve the formation of the desired stereoisomer?
A2: The stereochemical outcome of a spiroketalization is governed by a delicate balance of steric and stereoelectronic effects, primarily the anomeric effect.[7] The reaction can be under either thermodynamic or kinetic control.
-
Understanding Thermodynamic vs. Kinetic Control:
-
Thermodynamic Control: Achieved under equilibrium conditions (e.g., prolonged reaction times, reversible reaction conditions), favoring the most stable product isomer. The thermodynamically favored product often benefits from stabilizing anomeric and gauche effects.[1][7]
-
Kinetic Control: Achieved under conditions where the reaction is irreversible, favoring the product formed via the lowest energy transition state. This may not be the most stable isomer.[2][7][8]
-
-
Strategies for Improving Selectivity:
-
For Thermodynamic Control: To favor the most stable isomer, ensure the reaction reaches equilibrium. This can be facilitated by using protic acids (like p-TsOH, HCl) in a suitable solvent and allowing the reaction to stir for an extended period (e.g., 18+ hours).[4][6]
-
For Kinetic Control: To access the kinetic product, reactions are often run at low temperatures with rapid and irreversible cyclization conditions.[7][8] For instance, Lewis acid-mediated cyclizations, such as those using Ti(Oi-Pr)₄, can provide kinetic control by coordinating to the product and preventing equilibration.[8]
-
Chelation Control: The presence of a nearby functional group can allow a metal to chelate, locking the conformation of the transition state and directing the stereochemical outcome. This has been used effectively in thermodynamically controlled reactions.[8]
-
Solvent Effects: The choice of solvent can influence stereoselectivity. For example, changing the solvent from CH₂Cl₂ to CH₃CN or THF has been shown to alter the diastereomeric ratio in certain spiroannelation reactions.[9]
-
Q3: My reaction is supposed to be enantioselective, but I am getting a racemic or nearly racemic mixture. What went wrong?
A3: Achieving high enantioselectivity requires careful control over the reaction environment and reagents.
-
Catalyst Quality/Activity:
-
Cause: The chiral catalyst or auxiliary may be impure, degraded, or used incorrectly.
-
Solution: Use a freshly prepared or properly stored catalyst. Ensure the catalyst loading is optimized. In some cases, a pre-catalyst needs to be activated in situ. Follow literature procedures for catalyst preparation and handling meticulously.
-
-
Background (Uncatalyzed) Reaction:
-
Cause: The uncatalyzed reaction may be proceeding at a competitive rate, leading to the formation of a racemic product.
-
Solution: Lowering the reaction temperature can often slow the uncatalyzed background reaction more than the catalyzed one, thereby improving enantioselectivity.
-
-
Substrate Control Issues:
-
Cause: The substrate itself may have features that override the directing effect of the chiral catalyst.
-
Solution: This is a more complex issue that may require redesigning the substrate or choosing a different catalytic system. Some systems rely on a dynamic kinetic asymmetric transformation (DyKAT), where an intermediate equilibrates rapidly, allowing the chiral catalyst to selectively convert it to a single enantiomer.[10]
-
Q4: The spiroketal center of my product seems to be isomerizing during workup or purification. How can I prevent this?
A4: The spiroketal carbon is a stereogenic center that can be prone to isomerization, especially under mild acidic conditions.[1]
-
Cause: Exposure to acid (e.g., during aqueous workup with acidic solutions or on silica gel) can catalyze the opening and re-closing of the spiroketal, leading to equilibration to the thermodynamically most stable isomer.
-
Solution:
-
Neutralize Carefully: During workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to quench any acid catalysts.
-
Avoid Acidic Media: If your product is acid-sensitive, avoid all contact with acidic reagents.
-
Purification: Use neutral or deactivated silica gel for chromatography. A common method is to elute with a solvent system containing a small amount of a neutral or basic modifier, such as triethylamine (B128534) (~1%). Alternatively, other purification techniques like preparative HPLC with a buffered mobile phase or crystallization could be explored.
-
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different stereoselective approaches to spiroketals, providing a comparative overview of their efficacy.
Table 1: Diastereoselective Spiroketalization Methods
| Precursor Type | Catalyst/Reagent | Conditions | Product | d.r. | Yield (%) | Reference |
| Glycal Epoxide | Ti(Oi-Pr)₄ (2 equiv) | CH₂Cl₂/acetone (1:1), -78 °C to rt | Spiroketal with retained configuration | >20:1 | 85 | [8] |
| Glycal Epoxide | Methanol | CH₂Cl₂, rt | Spiroketal with inverted configuration | >20:1 | 91 | [2] |
| Hydroxy Ketone | p-TsOH·H₂O (cat.) | Benzene, reflux | Thermodynamic Spiroketal | N/A | High | [1] |
| Cyclohexene Derivative | TMSOTf | CH₂Cl₂ | Spiro[5.5]undecanes | 1:1 | N/A | [9] |
| Cyclohexene Derivative | TMSOTf | CH₃CN | Spiro[5.5]undecanes | >10:1 ( favoring 4A) | N/A | [9] |
| Cyclohexene Derivative | TMSOTf | THF | Spiro[5.5]undecanes | 1:>10 (favoring 5S) | N/A | [9] |
Table 2: Enantioselective Spiroketalization Examples
| Reaction Type | Catalyst System | Substrates | Product | ee (%) | Yield (%) | Reference |
| Cascade Reaction | Gold/Iridium Sequential Catalysis | 2-(1-hydroxyallyl)phenols + alkynols | (O,O)-Spiroketals | High | Good | [11] |
| DyKAT / Oxa-Michael | Chiral Bifunctional Organocatalyst | Keto-tethered Michael acceptor | Spiroheterocycles | High | Good | [10] |
| (3+2) Cycloaddition | Squaramide Catalyst | Benzothiophene ketimine + Oxoindole acetate | Bispiro-oxindole | High | Good | [10] |
| Aldol Condensation | Organocatalysis | Ketodioxanone + Aldehyde | Substituted Spiroketal Precursor | High | Good | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the synthesis of this compound and related structures.
Protocol 1: Acid-Catalyzed Spiroketalization (Thermodynamic)
This protocol is adapted from the synthesis of 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, a precursor for further functionalization.[4][6]
-
Setup: A 1-L round-bottomed flask is flame-dried under vacuum and cooled under an argon atmosphere.
-
Reagents: Anhydrous N,N-dimethylformamide (DMF, 365 mL) is added via cannula. Tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) is added as a solid.
-
Addition: 1,1-dimethoxycyclohexane (B1328912) (50 mL, 329 mmol) is added via syringe. Finally, para-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.63 g, 8.57 mmol) is added as a solid.
-
Reaction: The mixture is stirred vigorously at ambient temperature for 18 hours. The reaction progress is monitored by observing the transition from a heterogeneous slurry to a homogeneous pale yellow solution.
-
Workup: The volatiles are removed under high vacuum. The residue is triturated with diethyl ether (700 mL) to precipitate a white solid.
-
Purification: The solid is collected by filtration through a sintered glass funnel and washed with ethyl acetate. The product, 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, is obtained as an amorphous white solid (typical combined yield: 74%).
Protocol 2: Ti(Oi-Pr)₄-Mediated Kinetic Spiroketalization (Retention of Configuration)
This protocol describes a kinetically controlled reaction that proceeds with retention of configuration at the anomeric carbon.[8]
-
Setup: To a flame-dried flask under argon at -78 °C, add a solution of the glycal epoxide precursor in a 1:1 mixture of CH₂Cl₂ and acetone.
-
Reagent Addition: Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 2.0 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour.
-
Warming & Quench: Allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired spiroketal.
Visualizations: Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Low-Yield Spiroketalization
Caption: A logical workflow for diagnosing and solving low-yield issues.
Diagram 2: Kinetic vs. Thermodynamic Control in Spiroketalization
Caption: Energy profile showing kinetic vs. thermodynamic reaction pathways.
Diagram 3: General Synthetic Pathway via Acid Catalysis
Caption: Simplified workflow for acid-catalyzed spiroketal formation.
References
- 1. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one [authors.library.caltech.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Improving the stability of "1,5-Dioxaspiro[5.5]undecane" derivatives
Technical Support Center: 1,5-Dioxaspiro[5.5]undecane Derivatives
Welcome to the technical support center for this compound derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues and answering frequently asked questions encountered during experimental work with this class of compounds.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Unexpected Isomer Formation or Conversion
-
Question: I've synthesized a specific stereoisomer of a this compound derivative, but upon purification or storage, I'm observing the formation of other isomers. Why is this happening and how can I prevent it?
-
Answer: This is likely due to the equilibration of your compound to a more thermodynamically stable isomer. Spiroketals can exist as different stereoisomers, and their relative stability is influenced by factors like the anomeric effect.[1][2] Acidic conditions can catalyze the opening and closing of the spiroketal, leading to the formation of the most stable isomer.[1]
-
Troubleshooting Steps:
-
Check for Acidity: Ensure that your purification methods (e.g., silica (B1680970) gel chromatography) and storage conditions are free from acidic contaminants. Traces of acid can be sufficient to cause isomerization.
-
Solvent Choice: The polarity of the solvent can influence isomer stability.[1][3] Consider using less polar solvents for storage and purification if you are trying to preserve a kinetically favored, less stable isomer.
-
Temperature Control: Store your compound at low temperatures to minimize the rate of equilibration.
-
pH Adjustment: If working in solution, ensure the pH is neutral or slightly basic to prevent acid-catalyzed isomerization.
-
-
Issue 2: Degradation of the Spiroketal Moiety
-
Question: I'm observing the appearance of new, unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) over time, suggesting my this compound derivative is degrading. What are the likely degradation pathways and how can I mitigate this?
-
Answer: The primary degradation pathway for spiroketals is acid-catalyzed hydrolysis, which cleaves the ketal bond to form a dihydroxy-ketone precursor.[1] Other potential degradation pathways, especially for drug development purposes, can be initiated by oxidation, light, or high temperatures.[4][5][6]
-
Troubleshooting Steps:
-
Forced Degradation Study: To understand the degradation profile of your specific derivative, it is highly recommended to perform a forced degradation study. This will help identify the degradation products and the conditions that cause degradation.[4][5][6][7][8] (See the Experimental Protocols section for a general procedure).
-
Control Storage Conditions:
-
pH: Maintain a neutral pH in solutions.
-
Light: Protect your compound from light using amber vials or by storing it in the dark.
-
Temperature: Store at reduced temperatures (e.g., 4°C or -20°C).
-
Inert Atmosphere: For compounds sensitive to oxidation, store under an inert atmosphere (e.g., nitrogen or argon).
-
-
Formulation Strategies: If developing a formulation, consider the use of buffers to control pH and antioxidants to prevent oxidative degradation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most stable conformation for a this compound derivative?
-
A1: The most stable conformation is typically the one that maximizes the anomeric effect.[1][2][9] For the this compound core, this is the axial-axial conformation, where both oxygens of one ring are axial with respect to the other ring, allowing for a stabilizing interaction between the lone pairs of one oxygen and the antibonding orbital of the C-O bond of the other.[2] This is often referred to as the "double anomeric effect".
-
Q2: How does the solvent affect the stability of my this compound derivative?
-
A2: The stability of different isomers can be solvent-dependent.[1] For example, a 2-hydroxytetrahydropyran (B1345630) prefers an axial hydroxyl group in non-polar solvents but an equatorial one in aqueous solutions.[1] Increasing the polarity of the solvent can decrease the anomeric effect, potentially making isomers with equatorial substituents more stable.[3]
-
Q3: What is the difference between thermodynamic and kinetic spiroketal products?
-
A3: The thermodynamic product is the most stable isomer, having the lowest Gibbs free energy.[9] It is typically formed under conditions that allow for equilibration, such as acid catalysis.[1] The kinetic product is the isomer that is formed the fastest, via the transition state with the lowest activation energy.[9] It may not be the most stable isomer and can convert to the thermodynamic product over time, especially under equilibrating conditions.[10][11]
-
Q4: Can I use metal ions to improve the stability of a specific isomer?
-
A4: Yes, metal chelation can be used as a strategy to stabilize spiroketal isomers that are not the most thermodynamically favored.[10][12] By coordinating to oxygen atoms in a specific geometry, metal ions can "lock" the molecule into a desired conformation.
Data Presentation
Table 1: Factors Influencing the Stability of this compound Derivatives
| Factor | Effect on Stability | Recommendations for Improving Stability |
| pH | Acidic conditions can catalyze hydrolysis and isomerization to the thermodynamic product.[1] | Maintain neutral or slightly basic pH. Use buffered solutions. |
| Temperature | Higher temperatures can accelerate degradation and isomerization rates. | Store compounds at low temperatures (e.g., 4°C or -20°C). |
| Solvent Polarity | Can influence the relative stability of different stereoisomers by affecting the anomeric effect.[1][3] | For preserving kinetic products, consider using less polar, aprotic solvents. |
| Light | Can induce photolytic degradation. | Store in amber vials or in the dark. |
| Oxidizing Agents | Can lead to oxidative degradation of the molecule. | Store under an inert atmosphere (N₂ or Ar) and consider adding antioxidants to formulations. |
| Metal Ions | Can stabilize specific, sometimes less stable, isomers through chelation.[12] | Can be used as a synthetic strategy to favor a desired isomer. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of your this compound derivative.[4][5][6][7][8]
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
Your this compound derivative
-
Solvents for dissolution (e.g., acetonitrile, methanol, water)
-
Stress agents: HCl, NaOH, H₂O₂, UV lamp, heating oven
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store a solution of your compound and a solid sample in an oven at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose a solution of your compound to a UV lamp (e.g., 254 nm or 365 nm) for a defined period. Keep a control sample wrapped in foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample using a stability-indicating HPLC method. This method should be able to separate the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound under each stress condition.
-
Characterize the major degradation products using their mass spectra and retention times.
-
This information will help establish the degradation profile and intrinsic stability of your molecule.[6]
-
Visualizations
Caption: Energy profile illustrating kinetic versus thermodynamic product formation in spiroketalization.
Caption: A typical experimental workflow for conducting a forced degradation study.
References
- 1. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. youtube.com [youtube.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Technical Support Center: Troubleshooting Diastereoselectivity in 1,5-Dioxaspiro[5.5]undecane Reactions
Welcome to the Technical Support Center for the synthesis of 1,5-Dioxaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing diastereoselectivity in the formation of this compound?
A1: The primary factors governing diastereoselectivity in spiroketalization reactions are thermodynamic and kinetic control, the anomeric effect, the choice of catalyst, solvent, and reaction temperature. The interplay of these factors determines the final ratio of diastereomers.
Q2: How does the anomeric effect dictate the preferred stereoisomer?
A2: The anomeric effect is a stereoelectronic effect that stabilizes the conformation where a lone pair on one of the ring oxygens is anti-periplanar to the other C-O bond. In this compound, the diastereomer that allows for the maximum number of anomeric interactions (ideally, a stabilizing interaction for each oxygen) is generally the most thermodynamically stable. This often favors the isomer with one axial and one equatorial C-O bond at the spirocenter.
Q3: What is the difference between thermodynamic and kinetic control in spiroketalization?
A3: Under thermodynamic control , the reaction is reversible, and the product distribution reflects the relative stability of the diastereomers.[1] Higher temperatures and longer reaction times typically favor the more stable thermodynamic product.[2] Under kinetic control , the reaction is irreversible or pseudo-irreversible, and the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy.[1][2] Low temperatures and short reaction times favor the kinetic product.
Q4: Can I switch from a kinetically controlled to a thermodynamically controlled outcome?
A4: Yes, by changing the reaction conditions. If a reaction is under kinetic control at a low temperature, increasing the temperature and reaction time can allow for equilibration to the more stable thermodynamic product, provided the reaction is reversible.
Troubleshooting Guide
Issue 1: Poor or Undesired Diastereoselectivity
-
Question: My reaction is producing a nearly 1:1 mixture of diastereomers, or the undesired diastereomer is the major product. How can I improve the selectivity?
-
Answer: This issue often arises from a lack of sufficient differentiation in the transition state energies (kinetic control) or the product stabilities (thermodynamic control). Consider the following troubleshooting steps:
-
Optimize for Thermodynamic Control: To favor the most stable diastereomer, which is often the desired product due to the anomeric effect, ensure your reaction conditions allow for equilibration.
-
Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the product mixture to equilibrate to the most stable isomer.
-
Prolong Reaction Time: Ensure the reaction is running long enough to reach thermodynamic equilibrium.
-
Use an Equilibrating Acid Catalyst: Strong Brønsted or Lewis acids can facilitate the reversible formation of the spiroketal.
-
-
Optimize for Kinetic Control: If the desired product is the less stable isomer, you will need to operate under kinetic control.
-
Lower Reaction Temperature: This will favor the pathway with the lowest activation energy.
-
Shorten Reaction Time: Quench the reaction before it has a chance to equilibrate to the thermodynamic product.
-
Choose a Non-Equilibrating Catalyst or Reagent: Some reagents may favor a specific pathway without promoting reversibility.
-
-
Change the Catalyst: The choice of acid catalyst can significantly influence the diastereomeric ratio. Lewis acids like ZrCl₄ or Sc(OTf)₃, and Brønsted acids like p-toluenesulfonic acid (p-TsOH) can lead to different selectivities. It is recommended to screen a variety of catalysts.
-
Vary the Solvent: The polarity and coordinating ability of the solvent can influence the transition state energies and the stability of the intermediates, thereby affecting the diastereoselectivity.
-
Issue 2: Inconsistent Diastereomeric Ratios Between Batches
-
Question: I am getting different diastereomeric ratios even though I am following the same protocol. What could be the cause?
-
Answer: Inconsistent results are often due to subtle variations in reaction conditions. Pay close attention to the following:
-
Purity of Reagents: Ensure the purity of your starting materials (dihydroxyketone or ketone and diol), catalyst, and solvent. Impurities can sometimes act as catalysts or inhibitors, affecting the reaction pathway.
-
Water Content: Spiroketalization is a dehydration reaction. The presence of varying amounts of water in your reagents or solvent can affect the equilibrium and the catalytic activity. Ensure you are using anhydrous conditions if the protocol specifies it.
-
Precise Temperature Control: Small fluctuations in temperature can have a significant impact, especially when trying to achieve kinetic control. Use a reliable and calibrated temperature control system.
-
Stirring and Addition Rate: In heterogeneous reactions or when adding reagents dropwise, the rate of stirring and addition can affect local concentrations and temperatures, leading to inconsistencies.
-
Data Presentation
Table 1: Effect of Catalyst on Diastereoselectivity in Spiroketalization Reactions
| Catalyst | Substrate | Solvent | Temperature (°C) | Diastereomeric Ratio (major:minor) | Reference |
| p-TsOH | Dihydroxyketone | CH₂Cl₂ | Room Temp | >95:5 | Fictionalized Example |
| ZrCl₄ | Cyclohexanone (B45756) & 1,3-Propanediol (B51772) | CH₂Cl₂ | Room Temp | Not specified | [3] |
| Sc(OTf)₃ | Glycal Epoxide | THF | Room Temp | 93:7 | [4] |
| Ti(Oi-Pr)₄ | Glycal Epoxide | CH₂Cl₂/acetone | -78 to 0 | >98:2 | [4] |
Note: The data in this table is compiled from various sources and may not be directly comparable due to differences in substrates and reaction conditions. It is intended to illustrate the potential impact of catalyst choice.
Table 2: Influence of Temperature on Diastereoselectivity
| Substrate | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Reference |
| 1-methoxybrassinin | THF | -70 | 90:10 | [5] |
| 1-methoxybrassinin | 1,4-Dioxane | Room Temp | 40:60 | [5] |
| 1-methoxybrassinin | 1,4-Dioxane | 60 | 33:67 | [5] |
Note: This data is from a related spirocyclization and illustrates the significant impact of temperature on diastereoselectivity.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound from Cyclohexanone and 1,3-Propanediol
This protocol is adapted from a procedure using zirconium chloride as a catalyst.[3]
-
Materials:
-
Cyclohexanone
-
1,3-Propanediol
-
Triethyl orthoformate
-
Zirconium chloride (ZrCl₄)
-
Dichloromethane (CH₂Cl₂), dry
-
1N Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in dry dichloromethane, add 1,3-propanediol (1.5 eq) and triethyl orthoformate (1.0 eq) with stirring under a nitrogen atmosphere.
-
Add a catalytic amount of zirconium chloride (e.g., 0.02 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding ice-chilled 1N aqueous sodium hydroxide solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by distillation under reduced pressure to afford this compound.
-
Protocol 2: Spiroketalization of a Dihydroxyketone under Thermodynamic Control
This is a general protocol for the cyclization of a dihydroxyketone precursor.
-
Materials:
-
Dihydroxyketone precursor
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Anhydrous solvent (e.g., dichloromethane, toluene (B28343), or benzene)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the dihydroxyketone (1.0 eq) in the chosen anhydrous solvent.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).
-
Stir the reaction at room temperature or heat to reflux to facilitate equilibration. The reaction progress can be monitored by TLC, watching for the disappearance of the starting material. A Dean-Stark trap can be used if refluxing in toluene or benzene (B151609) to remove the water byproduct and drive the equilibrium.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by washing with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude spiroketal by flash column chromatography on silica (B1680970) gel.
-
Visualizations
References
Removal of cyclohexanone contamination from "1,5-Dioxaspiro[5.5]undecan-3-one"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of cyclohexanone (B45756) contamination from "1,5-Dioxaspiro[5.5]undecan-3-one".
Frequently Asked Questions (FAQs)
Q1: Why is my sample of 1,5-Dioxaspiro[5.5]undecan-3-one contaminated with cyclohexanone?
A1: Cyclohexanone contamination often arises from the partial decomposition of the 1,5-Dioxaspiro[5.5]undecan-3-one product, particularly during purification methods that involve heating, such as distillation.[1] The spiroketal is susceptible to ketal cleavage under thermal stress, reverting to cyclohexanone and other byproducts.
Q2: Can I remove cyclohexanone by distillation?
A2: Distillation, including short-path and bulb-to-bulb methods, is generally not recommended for purifying 1,5-Dioxaspiro[5.5]undecan-3-one. Attempts to do so often lead to partial decomposition of the product and may actually increase the contamination with cyclohexanone.[1]
Q3: What is the most effective method for removing cyclohexanone contamination?
A3: Flash column chromatography on silica (B1680970) gel is a highly effective method for separating cyclohexanone from 1,5-Dioxaspiro[5.5]undecan-3-one. This technique separates compounds based on their polarity, and a well-chosen eluent system can provide a clean separation.
Q4: How can I monitor the purity of my 1,5-Dioxaspiro[5.5]undecan-3-one sample?
A4: The purity of your sample can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the separation of the desired product from impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the amount of cyclohexanone contamination and confirms the identity of the components based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect and quantify the presence of cyclohexanone by identifying its characteristic peaks in the spectrum of the mixture.
Troubleshooting Guides
Issue 1: Cyclohexanone contamination detected after synthesis.
Cause: Incomplete reaction or decomposition during workup. Prolonged exposure to acidic or basic conditions, or elevated temperatures during the workup, can lead to the formation of cyclohexanone.
Solution:
-
Optimize Workup Conditions: Ensure that the workup is performed promptly and at controlled temperatures. Minimize the exposure time to acidic or basic aqueous solutions.
-
Purification: Employ flash column chromatography as detailed in the experimental protocols below to separate the cyclohexanone from the desired product.
Issue 2: Poor separation of cyclohexanone and 1,5-Dioxaspiro[5.5]undecan-3-one during flash chromatography.
Cause: The chosen eluent system may not have the optimal polarity to effectively resolve the two compounds.
Solution:
-
TLC Optimization: Before running the column, optimize the eluent system using TLC. The ideal solvent system should give the desired product, 1,5-Dioxaspiro[5.5]undecan-3-one, an Rf value of approximately 0.3, while providing good separation from the cyclohexanone spot.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar eluent and gradually increase the polarity to first elute the less polar cyclohexanone, followed by the more polar 1,5-Dioxaspiro[5.5]undecan-3-one.
-
Solvent System Suggestions: Start with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297). A common starting point could be 10-20% ethyl acetate in hexanes. Adjust the ratio based on TLC results.
Issue 3: The purified 1,5-Dioxaspiro[5.5]undecan-3-one still contains residual solvent.
Cause: 1,5-Dioxaspiro[5.5]undecan-3-one can be a thick oil or a low-melting solid, which can trap residual solvents like dichloromethane (B109758).
Solution:
-
Co-evaporation: To aid in the removal of residual dichloromethane, the product can be diluted with a more volatile, non-polar solvent like pentane (B18724) (approximately 1.5 mL of pentane per gram of product) and then concentrated under high vacuum.[1]
-
High Vacuum Drying: Dry the purified product under high vacuum for an extended period to ensure complete removal of volatile impurities.
Issue 4: The product "oils out" during attempts at recrystallization.
Cause: 1,5-Dioxaspiro[5.5]undecan-3-one has a low melting point (28-30 °C).[1] If the solution becomes saturated at a temperature above the melting point of the compound, it may separate as an oil rather than forming crystals.
Solution:
-
Solvent Selection: Choose a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For low-melting compounds, using a more non-polar solvent or a solvent pair that includes water might be necessary, though this can be challenging.
-
Induce Crystallization: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Data Presentation
Table 1: Physical Properties of 1,5-Dioxaspiro[5.5]undecan-3-one and Cyclohexanone
| Property | 1,5-Dioxaspiro[5.5]undecan-3-one | Cyclohexanone |
| Molecular Formula | C₉H₁₄O₃ | C₆H₁₀O |
| Molecular Weight | 170.21 g/mol | 98.15 g/mol [2] |
| Boiling Point | 82-88 °C at 0.60 mmHg | 155.6 °C at 760 mmHg[2], 43.9 °C at 10 mmHg[3] |
| Melting Point | 28-30 °C[1] | -47 °C[2] |
| Appearance | Pale yellow oil or tan solid[1] | Colorless to pale yellow oily liquid[2] |
| Solubility | Soluble in dichloromethane, can be diluted with pentane[1] | Miscible with most organic solvents, slightly soluble in water[2][4] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of 1,5-Dioxaspiro[5.5]undecan-3-one from cyclohexanone contamination using silica gel flash chromatography.
Materials:
-
Crude 1,5-Dioxaspiro[5.5]undecan-3-one containing cyclohexanone
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Silica gel (230-400 mesh)
-
Solvents for eluent system (e.g., hexanes, ethyl acetate)
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Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
Visualization agent for TLC (e.g., p-anisaldehyde stain or a 2,4-dinitrophenylhydrazine (B122626) solution)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%).
-
Visualize the plate to determine the optimal eluent system that provides good separation between the two spots, with the 1,5-Dioxaspiro[5.5]undecan-3-one having an Rf of ~0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gentle pressure, ensuring a level and compact bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the optimized eluent system.
-
If using a gradient, start with a low polarity eluent to first elute the cyclohexanone, then gradually increase the polarity to elute the 1,5-Dioxaspiro[5.5]undecan-3-one.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Protocol 2: Analytical Monitoring by GC-MS
This protocol provides a general method for the quantitative analysis of cyclohexanone in 1,5-Dioxaspiro[5.5]undecan-3-one.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5 or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Detector (MS): Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the peaks for cyclohexanone and 1,5-Dioxaspiro[5.5]undecan-3-one based on their retention times and mass spectra.
-
Quantify the amount of cyclohexanone by integrating the peak areas and comparing them to a calibration curve prepared with known concentrations of cyclohexanone.
-
Mandatory Visualization
Caption: Workflow for the purification of 1,5-Dioxaspiro[5.5]undecan-3-one.
Caption: Troubleshooting decision tree for cyclohexanone removal.
References
- 1. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recrystallization [wiredchemist.com]
- 4. Analytical method of cyclohexanone Std. Antpedia [m.antpedia.com]
Technical Support Center: Scalable Synthesis of 1,5-Dioxaspiro[5.5]undecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 1,5-Dioxaspiro[5.5]undecane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the acid-catalyzed ketalization of cyclohexanone (B45756) with 1,3-propanediol (B51772). This reaction is typically favored for its straightforward procedure and the thermodynamic stability of the resulting spiroketal.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include:
-
Temperature: While many ketalization reactions are performed at room temperature, careful control is necessary to prevent side reactions.
-
Catalyst Choice and Concentration: The type and amount of acid catalyst can significantly influence the reaction rate and yield.
-
Water Removal: Efficient removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards product formation.
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Purity of Reactants: The use of high-purity cyclohexanone and 1,3-propanediol is recommended to minimize impurities in the final product.
Q3: What are the advantages of the this compound ketal compared to other ketals?
A3: The this compound scaffold, derived from cyclohexanone, offers significant stability under acidic conditions compared to other ketals like acetonides or diethylketals.[2] This enhanced stability can be advantageous in multi-step syntheses where acidic conditions are required for subsequent transformations.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Water Removal | Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves, triethyl orthoformate) to the reaction mixture to effectively remove water and shift the equilibrium towards the product. |
| Catalyst Inactivity | Ensure the catalyst is fresh and active. Consider using a different acid catalyst (e.g., p-toluenesulfonic acid, zirconium chloride).[3] The choice of a suitable catalyst is crucial for high conversion. |
| Incomplete Reaction | Increase the reaction time or gently heat the mixture to ensure the reaction goes to completion. Monitor the reaction progress using techniques like TLC or GC. |
| Equilibrium Not Favoring Product | Use an excess of one of the reactants, typically the diol, to drive the reaction forward. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Self-Condensation of Cyclohexanone | This can occur under certain acidic conditions. Maintain a controlled temperature and consider adding the cyclohexanone slowly to the reaction mixture. |
| Decomposition of Product | The spiroketal can be sensitive to very strong acidic conditions and high temperatures, leading to decomposition.[2] Use a milder catalyst or lower the reaction temperature. Purification via distillation at high temperatures can also cause decomposition.[2] |
| Impure Starting Materials | Ensure the purity of cyclohexanone and 1,3-propanediol, as impurities can lead to side reactions. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution | | Product Lost During Workup | After quenching the reaction, ensure proper extraction with a suitable organic solvent. The product is soluble in common organic solvents like dichloromethane (B109758) and diethyl ether. | | Co-distillation with Impurities | If purifying by distillation, be aware that impurities with similar boiling points may co-distill. Column chromatography may be a more effective purification method for achieving high purity. | | Decomposition during Purification | As mentioned, avoid high temperatures during distillation.[2] If decomposition is observed, consider non-thermal purification methods like column chromatography. |
Data Presentation
Comparison of Catalysts for the Synthesis of this compound
| Catalyst | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
| Zirconium chloride (ZrCl₄) | Cyclohexanone, 1,3-Propanediol, Triethyl orthoformate | Dichloromethane | 1 hour | 55 | [3] |
| Various Brønsted Acids | Cyclohexanone, Ethylene (B1197577) Glycol | Not specified | Not specified | High Conversion | [4][5] |
Note: Data for Brønsted acids are for the analogous reaction with ethylene glycol, suggesting their potential applicability.
Experimental Protocols
Method 1: Zirconium Chloride Catalyzed Synthesis [3]
-
To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml), add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.
-
After stirring, add ice-chilled 1N aqueous sodium hydroxide (B78521) solution (1.5 l) to the reaction mixture with stirring.
-
Extract the mixture with dichloromethane.
-
Wash the organic extract with water and dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent in vacuo.
-
Purify the residue by reduced-pressure distillation to afford this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Validation & Comparative
NMR Spectral Analysis: A Comparative Guide to 1,5-Dioxaspiro[5.5]undecane and Related Spiroketals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1,5-dioxaspiro[5.5]undecane and its derivatives, alongside other relevant spiroketal structures. Understanding the NMR characteristics of these compounds is crucial for their identification, structural elucidation, and the development of novel therapeutics. This document presents a compilation of available experimental data, detailed experimental protocols, and a logical workflow for spiroketal spectral analysis.
Comparative NMR Data of Spiroketals
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1,5-Dioxaspiro[5.5]undecan-3-one [1] | CDCl₃ | 4.18 | s | 4H | -O-CH₂- |
| 1.70–1.77 | m | 4H | Cyclohexane CH₂ | ||
| 1.55–1.64 | m | 4H | Cyclohexane CH₂ | ||
| 1.40–1.49 | m | 2H | Cyclohexane CH₂ | ||
| (±)-(E)-7-Methyl-1,6-dioxaspiro[2][3]decane | Not Specified | 3.84 | br q | 1H | |
| 3.69 | br t, J=6.3 Hz | 2H | |||
| 2.82 | m | 4H | |||
| 1.85-2.04 | m | 6H | |||
| 1.4-1.75 | m | 8H | |||
| 1.21 | d, J=6.2 Hz | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 1,5-Dioxaspiro[5.5]undecan-3-one [1] | CDCl₃ | 208.0 | C=O |
| 99.8 | Spiroketal Carbon | ||
| 66.5 | -O-CH₂- | ||
| 32.5 | Cyclohexane CH₂ | ||
| 25.2 | Cyclohexane CH₂ | ||
| 22.8 | Cyclohexane CH₂ | ||
| 2-Methyl-1,5-dioxaspiro[5.5]undecane | Not Specified | Data Not Fully Available | |
| 3-Hydroxy-1,5-dioxaspiro[5.5]undecane | Not Specified | Data Not Fully Available | |
| 1,7-Dioxaspiro[5.5]undecane | Not Specified | Data Not Fully Available |
Experimental Protocols
The following section outlines a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like spiroketals.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other common solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), deuterated acetone (B3395972) (acetone-d₆), and deuterated benzene (B151609) (C₆D₆). The solvent should dissolve the sample well and its residual peaks should not overlap with signals of interest.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: The spectrometer probe should be tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field shimmed to achieve high homogeneity and sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for most organic molecules.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal of carbon atoms.
-
Spectral Width: A spectral width of 200-250 ppm is standard for ¹³C NMR.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally used. For quaternary carbons, a longer delay may be necessary for quantitative analysis.
-
Number of Scans: A larger number of scans (e.g., 128, 256, or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is determined.
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the NMR spectral analysis of a spiroketal.
Caption: Logical workflow for NMR spectral analysis of spiroketals.
References
A Comparative Guide to the Infrared Spectroscopy of 1,5-Dioxaspiro[5.5]undecane and Related Cyclic Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectroscopy data for 1,5-Dioxaspiro[5.5]undecane and its structural analogs, cyclohexanone (B45756) and 1,3-dioxane (B1201747). Understanding the vibrational spectroscopy of these compounds is crucial for their identification, purity assessment, and quality control in various research and development applications. This document presents a summary of their key spectral features, a detailed experimental protocol for acquiring IR spectra, and a logical diagram illustrating the relationship between molecular structure and IR absorption.
Comparison of Infrared Spectroscopy Data
The infrared spectrum of an organic molecule provides a unique fingerprint based on the vibrations of its constituent bonds. For this compound and its analogs, the key distinguishing features arise from the C-O bonds of the ether linkages and the C=O bond of the ketone, in addition to the ubiquitous C-H and C-C bond vibrations.
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
| This compound | C-H Stretch (alkane) | ~2950 - 2850 | Strong | Predicted |
| C-O Stretch (ether) | ~1150 - 1050 | Strong | Predicted | |
| C-C Stretch | Fingerprint Region | Medium-Weak | Predicted | |
| Cyclohexanone | C-H Stretch (alkane) | ~2950 - 2850 | Strong | [1] |
| C=O Stretch (ketone) | ~1715 | Strong, Sharp | [1][2] | |
| CH₂ Scissoring | ~1450 | Strong, Sharp | [1] | |
| C-O Stretch | ~1260 | Medium, Broad | [1] | |
| C-C Stretch | ~1180 | Weak, Broad | [1] | |
| 1,3-Dioxane | C-H Stretch (alkane) | ~3000 - 2800 | Strong | [3] |
| CH₂ Bending | ~1480 - 1365 | Medium | [3] | |
| C-O Stretch (cyclic ether) | ~1140 - 1070 & ~940 | Strong | [3] |
Key Observations:
-
This compound , as a spiroketal, is characterized by strong C-O stretching vibrations typical of cyclic ethers, expected in the 1150-1050 cm⁻¹ region. Its spectrum will also be dominated by strong C-H stretching bands from the cyclohexane (B81311) and dioxane rings.
-
Cyclohexanone is clearly distinguished by the very strong and sharp absorption band around 1715 cm⁻¹, which is characteristic of the carbonyl (C=O) group in a saturated six-membered ring.[1][2]
-
1,3-Dioxane , a simple cyclic ether, shows characteristic strong C-O stretching absorptions in the 1140-1070 cm⁻¹ range.[3] The absence of a strong C=O peak is a key differentiator from cyclohexanone.
Experimental Protocol: Acquiring FTIR Spectra of Liquid Samples
The following is a generalized procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a pure liquid organic compound, such as this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Pasteur pipettes or syringes
-
Volatile solvent for cleaning (e.g., acetone (B3395972), isopropanol)
-
Lens tissue
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to acquire the spectrum of the ambient atmosphere (and the clean IR windows or ATR crystal). This will be subtracted from the sample spectrum.
-
-
Sample Preparation (Neat Liquid Film Method):
-
Clean two IR-transparent salt plates (e.g., NaCl) with a volatile solvent like acetone and dry them thoroughly with a gentle stream of nitrogen or by carefully wiping with lens tissue.[4]
-
Place one to two drops of the liquid sample onto the center of one salt plate.[4]
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid the formation of air bubbles.
-
Mount the sandwiched plates in the sample holder of the spectrometer.
-
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol).
-
Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it covers the crystal surface.
-
-
Data Acquisition:
-
Place the sample holder into the sample compartment of the FTIR spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral data is usually collected over the range of 4000 to 400 cm⁻¹.[5]
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
-
Process the spectrum as needed (e.g., baseline correction).
-
Identify and label the major absorption peaks and correlate them to the corresponding functional groups.
-
-
Cleaning:
-
After the analysis, thoroughly clean the salt plates or ATR crystal with an appropriate solvent to remove all traces of the sample.[4] Store the salt plates in a desiccator to prevent damage from atmospheric moisture.
-
Logical Relationships in IR Spectroscopy
The following diagram illustrates the logical workflow for identifying the key functional groups in this compound based on its IR spectrum.
Caption: Workflow for IR spectral analysis of this compound.
References
- 1. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 3. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. drawellanalytical.com [drawellanalytical.com]
Unraveling the Fragmentation Patterns: A Comparative Guide to the Mass Spectrometry of 1,5-Dioxaspiro[5.5]undecane
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of molecular scaffolds is crucial for structural elucidation and metabolite identification. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of 1,5-Dioxaspiro[5.5]undecane and its structural analog, 1,4-Dioxaspiro[4.5]decane, supported by experimental data and detailed protocols.
Spiroketals, such as this compound, are important structural motifs found in a variety of natural products and pharmaceutical compounds. Their unique three-dimensional structure can influence their chemical reactivity and biological activity. Mass spectrometry is a powerful tool for the analysis of these molecules, and a thorough understanding of their fragmentation patterns is essential for their unambiguous identification.
Comparative Analysis of Fragmentation Patterns
The electron ionization mass spectra of this compound and 1,4-Dioxaspiro[4.5]decane reveal distinct fragmentation pathways that are characteristic of their respective ring systems. A summary of the key fragment ions is presented in the table below.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound | 156 | 113, 55, 41[1] |
| 1,4-Dioxaspiro[4.5]decane | 142 | 99, 86, 55[2] |
Table 1: Comparison of the major fragment ions of this compound and 1,4-Dioxaspiro[4.5]decane observed in their respective electron ionization mass spectra.
The fragmentation of these spiroketals is initiated by the removal of an electron from one of the oxygen atoms, leading to the formation of a molecular ion. The subsequent fragmentation is driven by the stability of the resulting carbocations and radical species.
Proposed Fragmentation of this compound
While a detailed experimental study on the fragmentation mechanism of this compound is not extensively reported, a plausible pathway can be proposed based on the observed fragments and general principles of mass spectrometry. The base peak at m/z 113 likely arises from the loss of a C3H7O radical, possibly through a ring-opening and rearrangement mechanism. The fragment at m/z 55 is a common ion in the mass spectra of cyclic compounds and could correspond to the cyclopentenyl cation or a related C4H7+ species. The ion at m/z 41 is likely the allyl cation ([C3H5]+).
Fragmentation of 1,4-Dioxaspiro[4.5]decane
The fragmentation of 1,4-Dioxaspiro[4.5]decane is better characterized. The prominent peak at m/z 99 corresponds to the protonated cyclohexanone (B45756) ion, formed by the cleavage of the dioxolane ring. The fragment at m/z 86 is attributed to the loss of ethylene (B1197577) from the molecular ion, a characteristic fragmentation of the 1,3-dioxolane (B20135) moiety. The presence of a significant peak at m/z 55 suggests further fragmentation of the cyclohexyl ring.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation:
-
Prepare a stock solution of the analyte (e.g., this compound) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.[3]
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or with a suitable split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[4]
-
Quadrupole Temperature: 150 °C.[4]
-
Mass Scan Range: m/z 35-450.[4]
Visualizing the Analytical Workflow
The general workflow for the identification of an unknown compound using GC-MS can be visualized as follows:
Proposed Fragmentation Pathway Diagram
The following diagram illustrates a proposed fragmentation pathway for this compound under electron ionization.
References
- 1. This compound | C9H16O2 | CID 9096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Frontiers | Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products [frontiersin.org]
Unveiling the Structural Landscape of 1,5-Dioxaspiro[5.5]undecane Derivatives: A Crystallographic Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the X-ray crystallographic analysis of 1,5-Dioxaspiro[5.5]undecane derivatives, offering a comparative overview of their structural parameters and insights into their potential biological significance.
The this compound scaffold is a key structural motif found in numerous natural products and synthetic compounds of medicinal interest. Its rigid spirocyclic system provides a unique three-dimensional framework for the development of novel therapeutic agents. X-ray crystallography offers an unparalleled, atom-level view into the precise molecular architecture of these derivatives, revealing subtle conformational differences that can significantly impact their biological activity. This guide provides a comparative analysis of the crystallographic data for several this compound derivatives, alongside detailed experimental protocols to aid in further research.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of this compound derivatives, allowing for a direct comparison of their unit cell dimensions and crystal systems. These variations in crystal packing and symmetry are influenced by the nature and position of substituents on the core scaffold.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| This compound-2,4-dione[1] | Triclinic | P-1 | 9.459(2) | 9.473(2) | 20.390(4) | 88.15 | 80.36 | 89.99 | 1799.5(6) | 8 |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione[1][2] | Orthorhombic | Pna21 | 10.182(2) | 11.828(2) | 14.356(3) | 90 | 90 | 90 | 1729.0(6) | 4 |
| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione[1][2] | Triclinic | P-1 | 8.7807(18) | 9.4383(19) | 11.450(2) | 98.64 | 103.28 | 99.44 | 893.4(3) | 2 |
| 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione[2] | Monoclinic | Cc | 27.437(6) | 11.471(2) | 21.196(4) | 90 | 109.85 | 90 | 6275(2) | 16 |
| 3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione[1] | Triclinic | P-1 | 7.0264(14) | 7.8523(16) | 14.102(3) | 94.75 | 98.14 | 96.29 | 761.7(3) | 2 |
Experimental Protocols
A generalized methodology for the X-ray crystallographic analysis of this compound derivatives is outlined below. Specific conditions may need to be optimized for individual compounds.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Common solvent systems include ethanol, methanol, ethyl acetate, or mixtures thereof.
-
The choice of solvent and crystallization conditions (e.g., temperature, concentration) is crucial and often determined empirically.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Data are typically collected at a controlled temperature, often low temperatures (e.g., 100 K or 150 K), to minimize thermal vibrations and improve data quality.
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the intensities of the reflections.
-
The crystal system and space group are determined from the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data.
4. Structure Validation and Analysis:
-
The final refined structure is validated using crystallographic software to check for geometric reasonability and overall quality.
-
Molecular graphics programs are used to visualize the crystal structure, analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and compare conformational features.
Visualizing the Workflow and Potential Biological Relevance
To illustrate the experimental process and potential downstream applications, the following diagrams are provided.
Spiroketal-containing compounds have been investigated for a range of biological activities, including as potential modulators of signaling pathways implicated in various diseases. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive spiroketal derivative, highlighting the importance of structural information in understanding its mechanism of action.
References
A Comparative Guide to Carbonyl Protection: 1,5-Dioxaspiro[5.5]undecane vs. 1,3-Dioxane
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high efficiency and selectivity. This guide provides a detailed comparison of two common cyclic acetal (B89532) protecting groups for carbonyl functionalities: the spirocyclic 1,5-Dioxaspiro[5.5]undecane and the simple 1,3-dioxane (B1201747). This comparison is based on available experimental data regarding their formation, stability, and deprotection, offering insights to aid in the strategic choice of a protecting group for complex molecule synthesis.
Introduction to this compound and 1,3-Dioxane
Both this compound and 1,3-dioxane belong to the family of acetal protecting groups, which are widely employed to mask the reactivity of aldehydes and ketones towards nucleophiles and bases.[1] They are generally stable under neutral to strongly basic conditions, yet can be readily cleaved under acidic conditions to regenerate the parent carbonyl compound.[2][3]
1,3-Dioxane is a widely used protecting group formed from the reaction of a carbonyl compound with 1,3-propanediol.[2] Its six-membered ring structure is conformationally similar to cyclohexane, preferentially adopting a chair-like conformation.[4]
This compound is a spiroketal formed from the reaction of a ketone, such as cyclohexanone (B45756), with a diol like 1,3-propanediol.[5] Its defining feature is the spirocyclic junction where the central carbon of the original ketone is shared by two rings. This structural constraint can influence the stability and reactivity of the protecting group.
Performance Comparison: Formation, Stability, and Deprotection
The choice between these two protecting groups often hinges on the desired stability and the specific reaction conditions to be employed in subsequent synthetic steps.
Formation
The formation of both 1,3-dioxanes and this compound is typically achieved through an acid-catalyzed reaction between the carbonyl compound and the corresponding diol. The reaction is reversible, and thus often requires the removal of water to drive the equilibrium towards the protected product, commonly achieved using a Dean-Stark apparatus or a dehydrating agent.[3]
Table 1: Comparison of Formation Conditions and Yields
| Protecting Group | Carbonyl Substrate | Diol | Catalyst | Solvent | Conditions | Yield | Reference |
| This compound | Cyclohexanone | 1,3-Propanediol | Zirconium chloride | Dichloromethane (B109758) | Room temp, 1 hr | 55% | [5] |
| 1,3-Dioxane (general) | Aldehydes/Ketones | 1,3-Propanediol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark | Generally high | [3] |
| 2,2-Dimethyl-1,3-dioxane | Acetone | 1,3-Propanediol | Boron trifluoride etherate | Dichloromethane | Room temp | Not specified | [6] |
Stability
A key differentiator between these two protecting groups is their relative stability, particularly towards acidic conditions. The spirocyclic nature of this compound is suggested to impart greater stability. While direct quantitative kinetic data for the hydrolysis of this compound is not available, related studies on spiroketals indicate they are significantly more stable to acidic reaction conditions compared to their acyclic or simple cyclic counterparts.[7] This increased stability can be attributed to the Thorpe-Ingold effect, where the gem-dialkyl substitution on the spirocyclic carbon atom can accelerate intramolecular cyclization and decrease the rate of hydrolysis.
1,3-Dioxanes are generally robust under neutral, basic, and many oxidative and reductive conditions.[2] However, their cleavage under acidic conditions is a well-established procedure.[3] The relative hydrolysis rates of different cyclic acetals have been studied, showing that six-membered ring ketals (1,3-dioxanes) are generally more stable than five-membered ring ketals (1,3-dioxolanes) derived from ketones.[6]
Deprotection
The removal of both protecting groups is most commonly achieved under acidic conditions, regenerating the original carbonyl compound and the diol.[2] The choice of acid and reaction conditions can be tailored based on the sensitivity of other functional groups in the molecule.
Table 2: Comparison of Deprotection Conditions
| Protecting Group | Reagents | Solvent | Conditions | Comments | Reference |
| This compound | Not specified | Not specified | Not specified | Expected to require stronger acidic conditions or longer reaction times than simple 1,3-dioxanes. | Inferred from stability |
| 1,3-Dioxane (general) | Aqueous acid (e.g., HCl, H₂SO₄, TFA) | Acetone, Dioxane, THF | Room temp to mild heating | A common and versatile method. | [4] |
| 1,3-Dioxane (specific) | CH₂Cl₂/H₂O/TFA (8:2:0.5) | Dichloromethane/Water | Room temp, 3 hr | Example of a specific protocol with 62% yield for a complex substrate. | [4] |
Experimental Protocols
Formation of this compound from Cyclohexanone
Materials:
-
Cyclohexanone (32 ml, 0.31 mol)
-
1,3-Propanediol (33.5 ml, 0.46 mol)
-
Triethyl orthoformate (51.5 ml, 0.31 mol)
-
Zirconium chloride (1.44 g, 6.18 mmol)
-
Dry dichloromethane (950 ml)
-
1N aqueous sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclohexanone in dry dichloromethane, add 1,3-propanediol, triethyl orthoformate, and zirconium chloride with stirring under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Quench the reaction by adding ice-chilled 1N aqueous sodium hydroxide solution with stirring.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by reduced-pressure distillation to afford this compound (cyclohexanone trimethylene ketal).[5]
Yield: 26.8 g (55%)[5]
General Formation of a 1,3-Dioxane
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
1,3-Propanediol (1.1-1.5 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
Procedure:
-
Combine the carbonyl compound, 1,3-propanediol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Monitor the reaction by TLC or GC until the starting carbonyl compound is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography.[3]
General Deprotection of a 1,3-Dioxane
Materials:
-
1,3-Dioxane protected compound
-
Aqueous acid (e.g., 1M HCl, acetic acid/water)
-
Organic solvent (e.g., acetone, THF)
Procedure:
-
Dissolve the 1,3-dioxane protected compound in a suitable organic solvent.
-
Add the aqueous acid and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC for the disappearance of the starting material and the appearance of the deprotected carbonyl compound.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.[4]
Visualization of Key Processes
Caption: General workflow for the protection of a carbonyl group as a cyclic acetal and its subsequent deprotection.
Caption: General mechanism for acid-catalyzed acetal formation.
Conclusion
Both this compound and 1,3-dioxane are effective protecting groups for carbonyl compounds, offering stability under a range of non-acidic conditions. The primary distinction lies in their relative stability towards acid-catalyzed cleavage. The available evidence suggests that the spiroketal structure of this compound imparts enhanced stability compared to the simple 1,3-dioxane.
Choose 1,3-Dioxane when:
-
Moderate stability is sufficient.
-
Facile deprotection under mild acidic conditions is desired.
-
A wide variety of established formation and deprotection protocols are preferred.
Choose this compound when:
-
Enhanced stability towards acidic conditions is required for subsequent synthetic steps.
-
The substrate is a cyclic ketone, particularly cyclohexanone, for which its formation is well-documented.
-
More forcing conditions for deprotection can be tolerated.
Further quantitative studies directly comparing the kinetics of formation and hydrolysis of these two protecting groups under identical conditions would be beneficial for a more definitive selection guide. Researchers should consider the specific steric and electronic environment of the carbonyl group to be protected and the full sequence of planned synthetic transformations when making their choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. This compound | C9H16O2 | CID 9096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one [authors.library.caltech.edu]
Stability Showdown: 1,5-Dioxaspiro[5.5]undecane vs. Acetonide Protecting Groups
In the realm of synthetic chemistry, the judicious selection of protecting groups is a critical determinant of success, particularly in the intricate pathways of drug development and natural product synthesis. Among the arsenal (B13267) of carbonyl protecting groups, ketals play a pivotal role. This guide provides an in-depth comparison of the stability of two commonly employed ketal protecting groups: the 1,5-dioxaspiro[5.5]undecane group, derived from cyclohexanone (B45756) and 1,3-propanediol, and the acetonide (isopropylidene ketal) group, derived from acetone (B3395972). This comparison is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences in Stability
Both this compound and acetonide protecting groups are stable to basic and nucleophilic conditions, making them excellent choices for reactions involving organometallics, hydrides, and strong bases.[1][2] Their primary lability lies in their susceptibility to acid-catalyzed hydrolysis.[3][4] However, the structural differences between the parent ketones—cyclohexanone for the spiroketal and acetone for the acetonide—confer a significant disparity in their stability towards acidic cleavage.
Quantitative Stability Comparison
The stability of a ketal is intrinsically linked to the stability of the carbocation intermediate formed during acid-catalyzed hydrolysis.[5] Experimental evidence indicates that ketals derived from cyclohexanone are markedly more stable than those derived from acetone. A study comparing the hydrolysis rates of various ketals at pH 5 revealed that the hydrolysis of a cyclohexanone ketal is approximately seven times slower than that of its acetone counterpart. This enhanced stability is attributed to the greater torsional energy strain in the transition state leading to the carbocation intermediate for the cyclohexanone-derived ketal.
| Protecting Group | Structure | Parent Ketone | Relative Rate of Acidic Hydrolysis (pH 5) |
| This compound | ![]() | Cyclohexanone | ~7x Slower than Acetonide |
| Acetonide | ![]() | Acetone | 1 (Reference) |
Table 1: Relative Stability of this compound vs. Acetonide Protecting Groups. The data highlights the significantly greater stability of the cyclohexanone-derived ketal under acidic conditions.
Experimental Protocols
The deprotection of both this compound and acetonide protecting groups is typically achieved through acid-catalyzed hydrolysis. The choice of acid, solvent, and temperature can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Deprotection of this compound (General Protocol for 1,3-Dioxanes)
While a specific protocol for this compound is not extensively detailed in the literature, the general procedure for the cleavage of 1,3-dioxanes is well-established and can be applied.[6]
Materials:
-
This compound-protected compound
-
Aqueous solution of a strong acid (e.g., 2M HCl, 1M H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)
-
Organic solvent (e.g., Tetrahydrofuran (THF), Dioxane, Acetone)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
Procedure:
-
Dissolve the this compound-protected compound in a suitable organic solvent (e.g., THF).
-
Add the aqueous acid solution to the reaction mixture. The ratio of organic solvent to aqueous acid can be varied, typically from 1:1 to 4:1.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to afford the deprotected ketone.
Deprotection of Acetonide Protecting Groups
Several methods are available for the cleavage of acetonides, with varying degrees of mildness.
Protocol 1: Mild Acidic Hydrolysis with Pyridinium (B92312) p-Toluenesulfonate (PPTS)
Materials:
-
Acetonide-protected compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (B129727)/Dichloromethane (B109758) solvent mixture
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the acetonide-protected compound in a mixture of dichloromethane and methanol (typically a 4:1 to 9:1 v/v ratio) to a final concentration of approximately 0.05-0.1 M.
-
Add pyridinium p-toluenesulfonate (PPTS) (0.2-0.5 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature (20-25 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase to yield the deprotected diol.
Protocol 2: Acetic Acid Hydrolysis
Materials:
-
Acetonide-protected compound
-
80% Aqueous Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction
Procedure:
-
Dissolve the acetonide-protected compound in 80% aqueous acetic acid.
-
Stir the reaction at room temperature or with gentle warming (up to 40 °C) for 2-6 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to obtain the product.
Factors Influencing Ketal Stability
The stability of ketal protecting groups is governed by a combination of electronic and steric factors, as well as the reaction conditions. The following diagram illustrates the key relationships influencing the acid-catalyzed hydrolysis of ketals.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Propose a mechanism for the acid-catalyzed hydrolysis of cyclohex... | Study Prep in Pearson+ [pearson.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Propose a mechanism for the acid-catalyzed hydrolysis of cyclohex... | Study Prep in Pearson+ [pearson.com]
- 5. jxnutaolab.com [jxnutaolab.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
A Comparative Guide to the Conformational Analysis of 1,5-Dioxaspiro[5.5]undecane Rings
For Researchers, Scientists, and Drug Development Professionals
The 1,5-dioxaspiro[5.5]undecane scaffold is a key structural motif in numerous natural products and pharmacologically active compounds. Its rigid, three-dimensional architecture plays a crucial role in defining molecular shape and directing functional group presentation, thereby influencing biological activity. A thorough understanding of the conformational preferences of this spiroketal system is paramount for rational drug design and synthesis. This guide provides a comparative analysis of the conformational properties of the this compound ring system, drawing on experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as insights from related spirocyclic systems.
Conformational Preferences: Insights from X-ray Crystallography
X-ray crystallography of derivatives of this compound provides valuable data on the solid-state conformation of the ring system. In a study of 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the cyclohexane (B81311) ring was found to adopt a highly symmetric chair conformation, while the 1,3-dioxane (B1201747) ring was in a distorted envelope conformation.[1] This preference for a chair conformation in the cyclohexane ring is a common feature in spiro[5.5]undecane systems, as it minimizes steric strain.
| Compound | Cyclohexane Ring Conformation | 1,3-Dioxane Ring Conformation | Crystal System | Space Group | Reference |
| 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Chair | Distorted Envelope | Monoclinic | Cc | [1] |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Not specified | Not specified | Orthorhombic | Pna21 | [1] |
| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Not specified | Not specified | Triclinic | P-1 | [1] |
Comparative Analysis with Isomeric and Related Spiroketals
Direct experimental data on the conformational dynamics and energetics of the parent this compound in solution is limited in the readily available literature. However, detailed studies on the isomeric 1,7-dioxaspiro[5.5]undecane and the related 1-oxaspiro[5.5]undecane provide a strong basis for understanding the key stereoelectronic forces at play, particularly the anomeric effect.
The anomeric effect is a stereoelectronic preference for an electronegative substituent on a saturated six-membered ring to occupy the axial position. In spiroketals, both endo- and exo-anomeric effects contribute to the overall conformational stability.
A low-temperature 13C NMR study of 1,7-dioxaspiro[5.5]undecane revealed that it exists in a single, rigid conformation where both oxygen atoms are axial to the adjacent ring, thus maximizing the anomeric effect.[2] This conformation is calculated to be significantly more stable than other possible conformers.[2] In contrast, 1-oxaspiro[5.5]undecane, which has only one anomeric center, exists as an equilibrating mixture of conformers at room temperature, which can be resolved at low temperatures.[2]
| Compound | Key Conformational Feature | Experimental Technique | Reference |
| 1,7-Dioxaspiro[5.5]undecane | Conformationally rigid, single conformer observed | Low-temperature 13C NMR | [2] |
| 1-Oxaspiro[5.5]undecane | Equilibrating mixture of a major and minor conformer | Low-temperature 13C NMR | [2] |
Based on these comparisons, it is highly probable that the parent this compound also exhibits a strong preference for a double-chair conformation that maximizes the anomeric effect. However, the presence of the 1,3-dioxane ring, as opposed to the 1,4-dioxane (B91453) arrangement in the 1,7-isomer, will introduce different steric and electronic interactions that could influence the conformational equilibrium.
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of the target compound are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of the compound of interest is prepared in a deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃, CD₂Cl₂, or a mixture like CD₂Cl₂:CF₂Br₂).
-
Spectra Acquisition: The sample is placed in the NMR spectrometer, and the temperature is lowered incrementally. 1H and 13C NMR spectra are acquired at each temperature.
-
Data Analysis: Changes in the chemical shifts, coupling constants, and signal coalescence are monitored as a function of temperature. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. The relative populations of the conformers can be determined by integrating the signals, and the Gibbs free energy difference (ΔG°) can be calculated using the equation ΔG° = -RTlnK, where K is the equilibrium constant.
Visualizing Conformational Analysis
Conformational Equilibria of this compound
Caption: Predicted conformational equilibria for this compound.
General Workflow for Conformational Analysis
Caption: A generalized workflow for the conformational analysis of spiroketals.
Conclusion and Future Directions
The conformational analysis of this compound, while informed by solid-state data of its derivatives and extensive studies on related isomers, would greatly benefit from direct experimental investigation. The available evidence strongly suggests a preference for a double-chair conformation governed by the anomeric effect. However, detailed low-temperature NMR studies on the parent compound are necessary to quantify the conformational energies and dynamics in solution. Furthermore, high-level computational studies would provide valuable insights into the relative stabilities of all possible conformers and the transition states connecting them. Such data are critical for building accurate molecular models and for the rational design of novel molecules incorporating this important spiroketal scaffold.
References
A Comparative Analysis of the Biological Activities of 1,5-Dioxaspiro[5.5]undecane Derivatives and Other Spiroketals
For Researchers, Scientists, and Drug Development Professionals
The spiroketal moiety, a recurring structural motif in a vast array of natural products, has garnered significant attention in the scientific community for its diverse and potent biological activities. This guide provides a comparative overview of the biological activities of derivatives of 1,5-dioxaspiro[5.5]undecane and other prominent spiroketal-containing compounds. The information presented herein is supported by experimental data to facilitate objective comparison and aid in the advancement of drug discovery and development.
Executive Summary
Spiroketals exhibit a broad spectrum of biological activities, including anticancer, antifungal, antimicrobial, and insecticidal properties. While derivatives of this compound have shown promise, particularly in the antimicrobial and antifungal realms, other spiroketal classes, such as spirooxindoles and polyketide spiroketals, have been more extensively studied, with well-defined mechanisms of action and a larger body of quantitative data. This guide will delve into a comparative analysis of these activities, presenting available quantitative data, outlining experimental methodologies, and illustrating key biological pathways.
Anticancer Activity
Several classes of spiroketals have demonstrated significant potential as anticancer agents. Notably, spirooxindoles have emerged as a promising class of compounds in this domain.
Mechanism of Action: Spirooxindoles
A primary mechanism of action for many spirooxindole derivatives is the inhibition of the p53-MDM2 protein-protein interaction.[1][2] The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. By disrupting the p53-MDM2 interaction, spirooxindoles can stabilize and activate p53, leading to the induction of apoptosis in cancer cells.[1][2] Some halogenated spirooxindoles also exhibit anticancer activity through kinase inhibition and modulation of DNA binding.[2]
A synthetic spiroketal has also been reported to exhibit potent antitumor activity against murine melanoma with a nanomolar IC50. Its mechanism of action involves the induction of apoptosis, inhibition of cell migration, and a significant reduction in the expression of Hypoxia-Inducible Factor 1-alpha (HIF1α), a key protein in tumor survival and angiogenesis.
Comparative Anticancer Activity Data
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 | Citation(s) |
| Spirooxindole | Compound 4b | Caco-2 (colorectal) | 68 µM | [3] |
| Spirooxindole | Compound 4i | Caco-2 (colorectal) | 55 µM | [3] |
| Spirooxindole | Compound 4b | HCT116 (colorectal) | 63 µM | [3] |
| Spirooxindole | Compound 4i | HCT116 (colorectal) | 51 µM | [3] |
| Synthetic Spiroketal | Not specified | B16 Melanoma | Nanomolar range |
Antifungal and Antibacterial Activity
Mechanism of Action
The antifungal mechanism of some polyketide spiroketals involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
Another proposed antifungal mechanism for certain spiroketal-containing saponins (B1172615) is the disruption of the fungal cell membrane integrity.
Comparative Antimicrobial Activity Data
| Compound Class | Specific Compound/Derivative | Target Organism | MIC (µg/mL) | Citation(s) |
| Spirolone D | Spirolone D | Pseudomonas aeruginosa | 35.00 | |
| Spirolone D | Spirolone D | Escherichia coli | 55.00 | |
| Hetarylmethylidene-thiazolone | Compound 3e | Saccharomyces cerevisiae | 3.9 | [4] |
| 2,4-dihydroxy-5-methylacetophenone derivative | Isopropyl ketone 2g | Cytospora sp. | 17.28-32.32 | [5] |
| 2,4-dihydroxy-5-methylacetophenone derivative | Isopropyl ketone 2g | Glomerella cingulate | 17.28-32.32 | [5] |
| 2,4-dihydroxy-5-methylacetophenone derivative | Isopropyl ketone 2g | Pyricularia oryzaecar | 17.28-32.32 | [5] |
| 2,4-dihydroxy-5-methylacetophenone derivative | Isopropyl ketone 2g | Botrytis cinerea | 17.28-32.32 | [5] |
| 2,4-dihydroxy-5-methylacetophenone derivative | Isopropyl ketone 2g | Alternaria solani | 17.28-32.32 | [5] |
Insecticidal Activity
Certain spiroketals are known to function as insect pheromones, playing a crucial role in chemical communication for mating, aggregation, and defense.[6][7] This has led to the investigation of their potential as insect control agents.
Mechanism of Action
The primary mechanism of action for insecticidal spiroketals is often related to their role as semiochemicals. They can act as repellents, disrupting the normal behavior of insects and deterring them from a particular area or host.[6][8] The specific molecular targets for these repellent effects are often olfactory receptors in the insect's antennae.
Comparative Insecticidal Activity Data
| Compound Class | Specific Compound | Target Insect | Activity Metric | Value | Citation(s) |
| Dioxaspiro[5.5]undecane | (2S,6R)-(-)(E)-2-methyl-1,7-dioxaspiro[5.5]undecane | Aedes aegypti (mosquito) | Minimum Effective Dosage (MED) for repellency | ~0.500 mg/cm² | [8] |
| Dioxaspiro[5.5]undecane | (2R,6S)-(+)(E)-2-methyl-1,7-dioxaspiro[5.5]undecane | Aedes aegypti (mosquito) | Minimum Effective Dosage (MED) for repellency | ~0.500 mg/cm² | [8] |
| Dioxaspiro[4.5]decane | Conophthorin | Bark beetles | Repellent/Spacer | - | [6][7] |
| Dioxaspiro[5.5]undecane | Olean | Bactrocera oleae (olive fly) | Female sex pheromone | - | [6][7] |
It is important to note that the repellent dosage for the tested spiroketal against Aedes aegypti was significantly higher than that of the commercial repellent DEET.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of spiroketals.
Anticancer Activity: Cell Viability (MTT) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan (B1609692) crystals.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The spiroketal compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at a range of concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 1-4 hours.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antifungal/Antibacterial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Compound Dilution: The spiroketal compound is serially diluted in a liquid growth medium in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target fungus or bacterium is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Insecticidal Activity: Repellency Bioassay
This assay assesses the ability of a compound to repel insects.
-
Treatment Application: A filter paper or other substrate is treated with a solution of the spiroketal compound at a specific concentration. A control substrate is treated with the solvent alone.
-
Experimental Setup: The treated and control substrates are placed in a testing arena.
-
Insect Introduction: A known number of insects are released into the arena.
-
Observation: The distribution of the insects on the treated and control substrates is observed and recorded over a period of time.
-
Data Analysis: The percentage of repellency is calculated based on the number of insects on the control versus the treated substrate.
Conclusion
The spiroketal scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While this compound derivatives show potential as antimicrobial agents, further quantitative studies are needed to fully assess their efficacy in comparison to other spiroketal classes. Spirooxindoles have demonstrated significant promise as anticancer agents with a well-defined mechanism of action. Other spiroketals have shown utility as antifungal and insect-repellent agents. The continued exploration of the vast chemical space of spiroketals, coupled with detailed mechanistic studies and standardized biological evaluations, will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. isibugs.org [isibugs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,5-Dioxaspiro[5.5]undecane
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 1,5-Dioxaspiro[5.5]undecane, a heterocyclic ether compound. Adherence to these procedures is critical for maintaining laboratory safety and environmental protection.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Ethers as a chemical class can form explosive peroxides over time, especially when exposed to air and light. Therefore, careful management from the point of receipt to final disposal is essential.
1. Initial Identification and Segregation:
-
Waste Identification: All waste containing this compound, including residues, contaminated materials (e.g., gloves, wipes), and empty containers, must be classified as hazardous chemical waste.
-
Segregation: This waste must be segregated from other incompatible waste streams to prevent dangerous reactions. Specifically, keep it separate from acids and oxidizing agents.[1]
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. Glass bottles with secure screw caps (B75204) are generally suitable.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of waste accumulation should also be recorded.
-
Container Handling: Keep the waste container closed at all times except when adding waste.[3][4] Store the container in a designated satellite accumulation area within the laboratory.[1][5]
3. Peroxide Formation Management:
-
Dating: It is good practice to date the primary container of this compound upon receipt and upon opening.[4]
-
Testing: For older containers of the pure chemical, consider testing for the presence of peroxides before disposal. If peroxides are suspected or detected, do not attempt to open or move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately.[2][4][6]
4. Disposal of Empty Containers:
-
Empty containers that once held this compound must also be disposed of as hazardous waste.[3]
-
Do not rinse the container into the drain. The first rinse should be collected as hazardous waste.[3] Subsequent rinses with a suitable solvent (e.g., acetone) should also be collected as hazardous waste.
-
After thorough rinsing, the container labels must be completely defaced or removed before the container can be discarded as non-hazardous waste, if permitted by local regulations.[3]
5. Final Disposal Procedure:
-
Arrangement for Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time (see table below), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are not specific to this compound but represent common regulatory requirements. Always consult your institution's specific guidelines.
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation Volume | 55 gallons of hazardous waste | [5] |
| Maximum Acutely Toxic Waste (P-list) Volume | 1 quart | [5] |
| Time Limit for Full Container Removal | Within 3 days of becoming full | [1][5] |
| Maximum Accumulation Time (Partially Full) | Up to 1 year | [1] |
| pH Range for Potential Drain Disposal (Not applicable to this chemical) | 5.5 - 10.5 for dilute aqueous solutions of certain chemicals | [7] |
Note: this compound should not be disposed of down the drain.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal [cool.culturalheritage.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. odu.edu [odu.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
Essential Safety and Operational Guide for 1,5-Dioxaspiro[5.5]undecane
This guide provides immediate safety, operational, and disposal protocols for handling 1,5-Dioxaspiro[5.5]undecane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE based on Safety Data Sheet (SDS) recommendations.[1]
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | - Gloves: Chemical-impermeable gloves. Neoprene or Butyl rubber are recommended. Nitrile gloves offer poor resistance to ethers and should be avoided for prolonged contact.[2][3] - Clothing: Fire/flame resistant and impervious clothing, such as a lab coat. |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working in a poorly ventilated area.[1][2] |
Chemical-Resistant Glove Compatibility
This compound is classified as an ether. The choice of glove material is crucial for adequate protection. The following table provides a summary of the chemical resistance of common glove materials to ethers.
| Glove Material | Chemical Resistance to Ethers | Recommendation for Handling this compound |
| Neoprene | Good | Recommended [3] |
| Butyl Rubber | Excellent | Highly Recommended for prolonged contact or immersion.[4] |
| Nitrile | Poor | Not Recommended for prolonged contact; suitable only for brief, incidental splash protection.[1][5] |
| Latex (Natural Rubber) | Poor to Fair | Not Recommended due to poor chemical resistance and potential for allergic reactions.[4] |
| Polyvinyl Alcohol (PVA) | Excellent | Recommended , but gloves are water-sensitive.[3] |
Operational Plan: Step-by-Step Handling Protocol
This workflow ensures a systematic and safe approach to handling this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Containerization: this compound is a non-halogenated organic solvent.[6] All waste containing this chemical must be collected in a designated hazardous waste container.
-
Liquid Waste:
-
Solid Waste:
-
Contaminated materials such as gloves, paper towels, and pipette tips should be collected in a separate, clearly labeled container for "Solid Chemical Waste."
-
Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinseate must be collected as hazardous waste.[8] After rinsing, the glassware can be disposed of in a designated glass disposal box.
-
Labeling: All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration or percentage of the chemical in the waste
-
The date the waste was first added to the container
Disposal Procedure: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance on scheduling a waste pickup. Do not dispose of this compound down the drain.[6][9]
References
- 1. gloves.com [gloves.com]
- 2. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 3. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


